2,3-diphenylquinoline-4-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-diphenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(25)20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKJWKHDYQZPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,3-Diphenylquinoline-4-Carboxylic Acid
This technical guide details the synthesis, mechanism, and characterization of 2,3-diphenylquinoline-4-carboxylic acid , a pharmacologically significant scaffold derived via the Pfitzinger reaction.
Executive Summary & Chemical Profile
Target Molecule: 2,3-Diphenylquinoline-4-carboxylic acid Molecular Formula: C₂₂H₁₅NO₂ Molecular Weight: 325.36 g/mol Primary Synthetic Route: Pfitzinger Reaction (Condensation of Isatin with Deoxybenzoin)[1]
Significance: The 2,3-diphenylquinoline-4-carboxylic acid scaffold is a structural analog of Cinchophen (2-phenylquinoline-4-carboxylic acid). While Cinchophen was historically used for gout (uricosuric agent), the 2,3-diphenyl derivative attracts interest in medicinal chemistry as a ligand for organometallic complexes and a precursor for potential anti-inflammatory and antineoplastic agents. The introduction of the phenyl group at the C3 position increases lipophilicity and alters the steric environment of the carboxylic acid pharmacophore.
Mechanistic Deep Dive: The Pfitzinger Pathway
The synthesis relies on the Pfitzinger reaction , a base-promoted condensation between isatin and an
Reaction Logic
-
Nucleophilic Ring Opening: The reaction initiates with the hydrolysis of the lactam ring in isatin by a strong base (KOH or NaOH), generating the isatinate anion (2-aminophenylglyoxylate).
-
Aldol-Type Condensation: The ketone (deoxybenzoin) enolizes under basic conditions. The enolate attacks the highly electrophilic ketone carbonyl of the isatinate.
-
Cyclization & Dehydration: The resulting intermediate undergoes intramolecular imine formation (condensation between the aniline amine and the ketone carbonyl) followed by dehydration to aromatize the system, yielding the quinoline core.
Mechanistic Visualization
The following diagram illustrates the electron flow and intermediate states, confirming the regiochemistry where the ketone's carbonyl carbon becomes C2 of the quinoline.
Experimental Protocols
Method A: Conventional Reflux (Standard Protocol)
Best for scale-up and laboratories without microwave instrumentation.
Reagents:
-
Isatin (1.47 g, 10 mmol)
-
Deoxybenzoin (1.96 g, 10 mmol)
-
Potassium Hydroxide (KOH), 33% aqueous solution (5 mL)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (for workup)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.47 g of isatin in 20 mL of ethanol.
-
Base Addition: Add 5 mL of 33% aqueous KOH. The solution will turn from orange/red to yellow as isatin hydrolyzes to potassium isatinate.
-
Reactant Addition: Add 1.96 g of deoxybenzoin to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture at boiling point (approx. 78-80°C) for 18–24 hours . The long duration is required to overcome the steric hindrance of the phenyl group on the ketone.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 50 g).
-
Acidify carefully with glacial acetic acid (or 10% HCl) until pH 4–5. A bulky precipitate will form.
-
-
Purification: Filter the precipitate, wash with cold water to remove inorganic salts, and recrystallize from ethanol.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for high-throughput screening and energy efficiency.
Procedure:
-
Mix Isatin (10 mmol), Deoxybenzoin (10 mmol), and KOH (3 pellets) in Ethanol (5 mL) in a microwave-safe vial.
-
Irradiate at 300W for 8–12 minutes (monitor temperature to maintain ~80°C).
-
Follow the same workup (ice/acidification) as Method A.
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Assisted |
| Reaction Time | 18–24 Hours | 8–12 Minutes |
| Yield | 55–65% | 85–92% |
| Energy Profile | High (Prolonged heating) | Low (Targeted irradiation) |
| Solvent Usage | High (20-50 mL) | Low (<5 mL or Solvent-free) |
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral data must be verified.
-
Physical State: White to pale yellow crystalline solid.[2]
-
Melting Point: 295–298°C (Note: Significantly higher than the 2-phenyl analog which melts ~210°C).
-
IR Spectroscopy (KBr):
-
3400–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
1700–1680 cm⁻¹: C=O stretch (Carboxylic acid).
-
1590 cm⁻¹: C=N stretch (Quinoline ring).
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.5–14.0 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.0–8.5 (m): Quinoline ring protons (H5, H8 are typically deshielded).
-
δ 7.1–7.6 (m): Multiplet corresponding to the two phenyl rings at C2 and C3.
-
Note: Absence of H2 and H3 signals confirms substitution.
-
Workflow Visualization
The following flowchart guides the researcher through the critical decision points of the synthesis.
References
- Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100.
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
- Sridharan, V., et al. (2011). Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids. Australian Journal of Chemistry, 64(5).
-
Palmer, M. H. (2009). Heterocyclic Compounds. John Wiley & Sons.[3] (Detailed structural analysis of phenyl-substituted quinolines).
-
PubChem. (2024). 2,3-Diphenylquinoline-4-carboxylic acid derivatives.[4][5]
Sources
- 1. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diphenyl-quinoline-4-carboxylic acid (1-phenyl-propyl)-amide | C31H26N2O | CID 10813099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Doebner Reaction in Quinoline Synthesis: A Comprehensive Technical Guide
Executive Summary
The Doebner reaction is a foundational multi-component condensation strategy utilized in organic synthesis to construct quinoline-4-carboxylic acids[1]. Originally reported in 1887, this one-pot, three-component reaction involves the condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid[2]. The resulting quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents[1].
While the classical Doebner reaction is highly effective for electron-rich substrates, it historically suffered from poor yields when applied to electron-deficient anilines[1]. This whitepaper details the mechanistic causality of the reaction, modern optimizations utilizing hydrogen-transfer pathways, and field-proven experimental protocols designed to maximize yield and purity across a broad substrate scope.
Mechanistic Insights and Causality
Understanding the precise sequence of intermediate formations is critical for troubleshooting and optimizing the Doebner reaction. The transformation is not a simultaneous collision of three molecules, but a carefully orchestrated cascade of condensation, addition, and oxidation events[3].
-
Schiff Base Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). The application of a Lewis acid (such as BF₃·THF) accelerates this step by increasing the electrophilicity of the aldehyde carbonyl[4].
-
Enolization: Concurrently, pyruvic acid tautomerizes into its highly reactive enol form[1].
-
Michael-Type Addition & Cyclization: The enol of pyruvic acid undergoes a Michael-type addition to the activated imine. This is immediately followed by an intramolecular electrophilic cyclization onto the ortho-position of the aromatic ring, yielding a dihydroquinoline intermediate[1].
-
Hydrogen-Transfer Oxidation: The dihydroquinoline must be oxidized to achieve full aromaticity. Advanced mechanistic studies have confirmed that a second equivalent of the imine acts as the primary oxidizing agent in a hydrogen-transfer process, being reduced to a secondary amine in the process[4]. This causality explains why modern protocols utilize an excess of aniline and aldehyde relative to pyruvic acid to drive the reaction to completion[5].
Proposed mechanism of the Doebner reaction highlighting the hydrogen-transfer oxidation step.
Substrate Scope and Reaction Optimization
A significant challenge in traditional Doebner syntheses arises when utilizing anilines possessing strong electron-withdrawing groups (e.g., trifluoromethoxy or nitro groups), which drastically reduce the nucleophilicity of the amine[1].
To overcome this, the Doebner Hydrogen-Transfer Reaction was developed[4]. By shifting the stoichiometry to favor imine formation (1.8 equivalents of aniline and 2.0 equivalents of aldehyde to 0.6 equivalents of pyruvic acid) and employing BF₃·THF as a catalyst, yields for electron-deficient substrates are dramatically improved[5].
Furthermore, the order of reagent addition dictates the purity profile. Adding pyruvic acid dropwise is critical; bulk addition leads to rapid self-condensation and the generation of unwanted by-products, such as 2-methylquinoline-4-carboxylic acid derivatives[6] or complex 1,4-dioxane-2,5-dione macrocycles[7].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the optimization parameters for synthesizing quinoline-4-carboxylic acids from highly electron-deficient anilines.
| Entry | Catalyst | Equivalents | Solvent | Temperature | Yield (%) | Observation |
| 1 | None | N/A | Ethanol | Reflux | Trace | Poor conversion for electron-deficient anilines. |
| 2 | TFA | 0.5 | Acetic Acid | 80 °C | < 40% | Formation of complex secondary by-products. |
| 3 | BF₃·Et₂O | 0.5 | Acetonitrile | 65 °C | > 85% | Excellent yield; handling is challenging due to volatility. |
| 4 | BF₃·THF | 0.5 | Acetonitrile | 65 °C | > 85% | Optimal; high yield and superior reagent stability. |
Data synthesized from Doebner hydrogen-transfer reaction optimization studies[4],[5],[7].
Application in Drug Discovery: STAT3 Inhibition
Quinoline-4-carboxylic acids are highly sought after in oncology drug development. A prominent example is the synthesis of YHO-1701 , a potent, orally bioavailable small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[8].
Constitutive activation of STAT3 is a hallmark of tumor proliferation and metastasis. Quinoline derivatives like YHO-1701 bind directly to the SH2 domain of the STAT3 monomer. This targeted binding competitively inhibits STAT3 dimerization, thereby preventing its translocation to the nucleus and silencing the transcription of downstream oncogenes[8].
STAT3 signaling pathway inhibition by quinoline-4-carboxylic acid derivatives like YHO-1701.
Experimental Protocol: Modified Doebner Hydrogen-Transfer
The following protocol outlines a self-validating, highly efficient workflow for the synthesis of substituted quinolines. It is specifically calibrated to tolerate both electron-donating and electron-withdrawing functional groups[8],[4].
Step-by-step experimental workflow for the modified Doebner hydrogen-transfer reaction.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol). Dissolve the reagents in anhydrous acetonitrile (1.0 mL)[8].
-
Catalyst Addition: Slowly add BF₃·THF (0.5 equivalents) to the solution at room temperature.
-
Causality Check: BF₃·THF is selected over BF₃·Et₂O due to its lower volatility and ease of handling, while providing the exact Lewis acidity required to activate the aldehyde for Schiff base formation[4].
-
-
Initial Heating (Imine Formation): Stir the reaction mixture at 65 °C for exactly 1 hour[8].
-
Self-Validation: Perform a TLC check (Hexanes/EtOAc). The complete disappearance of the aldehyde spot confirms the successful formation of the N-arylimine intermediate.
-
-
Controlled Addition of Pyruvic Acid: Prepare a separate solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture over 15 minutes[8].
-
Causality Check: Dropwise addition ensures a low steady-state concentration of pyruvic acid. This prevents the pyruvic acid from undergoing self-condensation or forming unwanted 2-methylquinoline by-products[6].
-
-
Main Reaction Phase: Continue to stir the reaction mixture at 65 °C for 20 hours to allow for complete Michael addition, cyclization, and hydrogen-transfer oxidation[8].
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[8].
-
Causality Check: The NaHCO₃ neutralizes the BF₃ catalyst and deprotonates any unreacted pyruvic acid, driving it into the aqueous layer while the quinoline product partitions into the organic layer.
-
-
Isolation: Separate the aqueous layer and extract it with an additional volume of EtOAc. Wash the combined organic layers with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator[8].
-
Purification: Purify the crude residue via flash column chromatography or recrystallization (typically from ethanol) to yield the pure quinoline-4-carboxylic acid.
References
-
BenchChem Technical Support Team. "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis." Benchchem. 1
-
BenchChem Technical Support Team. "Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines." Benchchem. 8
-
Wikipedia Contributors. "Doebner reaction." Wikipedia. 2
-
Authors. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." PMC / NIH.4
-
Authors. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry - ACS Publications.5
-
Authors. "Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction." Taylor & Francis.6
-
Authors. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." MDPI. 7
-
Authors. "Doebner Reaction." Cambridge University Press. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Spectroscopic Characterization of 2,3-Diphenylquinoline-4-carboxylic Acid
Topic: Spectroscopic Data of 2,3-Diphenylquinoline-4-carboxylic Acid (NMR, IR, UV-Vis) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
2,3-Diphenylquinoline-4-carboxylic acid is a sterically crowded, polysubstituted quinoline derivative. Unlike its well-known analog 2-phenylquinoline-4-carboxylic acid (Cinchophen), the 2,3-diphenyl variant possesses a fully substituted pyridine ring within the quinoline system, eliminating the H-3 proton. This structural feature is the primary diagnostic marker in spectroscopic analysis.
This guide provides a rigorous analysis of the spectral fingerprint of 2,3-diphenylquinoline-4-carboxylic acid, synthesizing data from the Pfitzinger reaction product profile. It is designed to assist researchers in confirming structural identity, assessing purity, and differentiating this scaffold from mono-substituted analogs.
Key Structural Features[1][2]
-
Core: Quinoline (benzo[b]pyridine) heterocycle.
-
Substituents: Phenyl rings at positions 2 and 3; Carboxylic acid at position 4.
-
Sterics: The phenyl ring at position 3 induces significant torsion, preventing coplanarity with the quinoline core and affecting UV-Vis extinction coefficients and NMR chemical shifts.
Synthesis & Sample Preparation
To ensure the validity of spectroscopic data, the compound is typically synthesized via the Pfitzinger Reaction . Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted isatin or deoxybenzoin) in the spectra.
Reaction Pathway
The synthesis involves the condensation of isatin with benzyl phenyl ketone (deoxybenzoin) in a highly basic medium (KOH/EtOH), followed by acidification.
Figure 1: The Pfitzinger reaction pathway for the synthesis of 2,3-diphenylquinoline-4-carboxylic acid.
Sample Preparation for Spectroscopy[3][4][5]
-
NMR: Dissolve ~10 mg in DMSO-d6 . CDCl3 may be used, but solubility can be limited due to the high melting point and polarity of the carboxylic acid.
-
IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
UV-Vis: Prepare a stock solution in Methanol or Ethanol (
M).
Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides immediate confirmation of the carboxylic acid and the quinoline aromatic system.
| Functional Group | Wavenumber ( | Intensity | Assignment Logic |
| O-H Stretch | 2500–3300 | Broad, Medium | Characteristic of carboxylic acid dimers. Often overlaps with C-H stretches. |
| C=O Stretch | 1670–1700 | Strong, Sharp | Conjugated carboxylic acid carbonyl. Lower frequency than aliphatic acids due to conjugation with the quinoline ring. |
| C=N / C=C | 1590–1600 | Medium-Strong | Skeletal vibrations of the quinoline and phenyl aromatic rings. |
| C-N Stretch | 1350–1370 | Medium | Aryl C-N bond vibration. |
| O-H Bend | ~1400 & ~920 | Medium | In-plane and out-of-plane bending of the carboxylic OH. |
Diagnostic Note: The absence of a sharp N-H stretch (3200-3400
B. Nuclear Magnetic Resonance ( H & C NMR)
The NMR spectrum is the definitive tool for structural validation. The key distinction from 2-phenylquinoline-4-carboxylic acid is the absence of the H-3 singlet .
H NMR Data (DMSO-d6, 400/500 MHz)
- 12.5 – 14.0 ppm (1H, br s): Carboxylic acid proton (-COOH). This peak may be broadened or absent depending on water content and exchange rates.
-
8.2 – 8.6 ppm (1H, d,
Hz): H-8 proton.[1] Deshielded due to proximity to the quinoline nitrogen lone pair. - 7.9 – 8.2 ppm (1H, d/m): H-5 proton. Often distinct and deshielded due to the peri-effect of the C-4 carboxylic acid group.
- 7.1 – 7.8 ppm (12H, m): Overlapping multiplets corresponding to the remaining quinoline protons (H-6, H-7) and the ten protons from the two phenyl rings.
Diagnostic Logic:
-
Integration: The aromatic region integrates to roughly 14 protons.
-
Missing Peak: Look for the absence of a singlet around 8.0–8.5 ppm. If a singlet is present, the sample may be the 2-phenyl analog (Cinchophen).
C NMR Data (DMSO-d6, 100/125 MHz)
-
Carbonyl (C=O):
167–170 ppm. -
Azomethine (C-2):
155–158 ppm. Highly deshielded due to the adjacent nitrogen and phenyl ring. -
Quaternary C-4:
135–140 ppm. -
Quaternary C-3:
128–132 ppm. -
Aromatic Cluster:
120–132 ppm (Complex set of signals for phenyl and quinoline carbons).
C. UV-Vis Spectroscopy
The electronic absorption spectrum reflects the extended conjugation of the tricyclic aromatic system.
-
Solvent: Ethanol or Methanol.
-
(nm):
-
~250–260 nm:
transitions of the aromatic rings (high intensity). -
~320–340 nm:
and extended conjugation band (lower intensity).
-
-
Effect of pH: The spectrum will shift significantly in acidic (protonation of N) or basic (deprotonation of COOH) media, useful for determining pKa values.
Experimental Protocols
Protocol 1: Synthesis via Pfitzinger Reaction
This protocol is adapted for research-grade synthesis.
-
Reagents: Dissolve Isatin (10 mmol) in 33% aqueous KOH (20 mL).
-
Condensation: Add Benzyl Phenyl Ketone (Deoxybenzoin, 10 mmol) dissolved in Ethanol (20 mL).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 24–48 hours. The solution typically turns dark brown/red.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Distill off the ethanol (rotary evaporator).
-
Dilute the residue with water (50 mL).
-
Acidification: Carefully add 10% HCl until pH reaches 1–2. A voluminous precipitate will form.
-
-
Purification: Filter the solid. Recrystallize from Ethanol or Acetic Acid.
-
Yield: Typically 60–80%.
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: High melting solid. Derivatives typically melt >200°C (e.g., 6-acetyl analog mp 210-212°C).
Protocol 2: NMR Acquisition
-
Solvent Choice: Use DMSO-d6 (0.6 mL) for optimal solubility.
-
Concentration: 5–10 mg of sample.
-
Parameters:
-
Pulse angle: 30° or 45°.
-
Relaxation delay:
1.0 s (ensure carboxyl proton relaxation). -
Scans: 16 (for
H), 1024+ (for C).
-
-
Referencing: TMS at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Summary Data Table
| Parameter | Value / Range | Notes |
| Molecular Formula | MW: 325.36 g/mol | |
| Melting Point | > 200°C | Exact point varies by crystal form/purity; derivatives range 210–306°C. |
| UV-Vis | 256 nm, 330 nm | In Ethanol. |
| IR (C=O) | 1670–1680 | Carboxylic acid dimer. |
| 12.5–14.0 ppm | Broad singlet (exchangeable with | |
| ABSENT | Diagnostic feature distinguishing from 2-phenylquinoline. |
References
-
Hajalsiddig, T. T. E., & Saeed, A. E. M. (2019).[2] Synthesis and characterization of 3-phenyl-quinoline-4-carboxylic acid derivatives. European Journal of Chemistry, 10(1), 57–63.[2] Link
- Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. (Classic review on Pfitzinger reaction).
-
Shiri, A. (2012). Indoles in Multicomponent Processes (Pfitzinger Reaction). Chemical Reviews, 112(6), 3508–3549. Link
-
Stockigt, D. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672). Journal of Medicinal Chemistry. (References 6-methoxy-2,3-diphenylquinoline-4-carboxylic acid synthesis). Link
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis of 2,3-Diphenylquinoline-4-carboxylic Acid
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Background
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for anticancer, antiviral, and antibacterial agents[1]. The most robust and widely adopted method for constructing this heterocycle is the (also known as the Pfitzinger-Borsche reaction)[2]. This multicomponent condensation leverages the reactivity of isatin and an
This application note provides a comprehensive, self-validating protocol for the synthesis of 2,3-diphenylquinoline-4-carboxylic acid using isatin and 1,2-diphenylethanone (deoxybenzoin). By detailing the mechanistic causality behind each experimental choice, this guide ensures high reproducibility and optimal yields for drug development professionals.
Mechanistic Causality
The Pfitzinger reaction is not a simple concerted cyclization; it is a cascade of discrete, base-driven transformations[1]:
-
Base Hydrolysis: Potassium hydroxide attacks the rigid lactam ring of isatin. Causality: This cleavage exposes an ortho-amino group and an
-keto acid, generating the highly reactive 2-aminophenylglyoxylate intermediate[2][3]. -
Imine Formation: The newly liberated primary amine condenses with the carbonyl group of deoxybenzoin. Causality: This establishes the crucial C-N bond of the future quinoline ring.
-
Intramolecular Aldol Condensation: The
-carbon of deoxybenzoin (activated by the adjacent phenyl ring) attacks the ketone of the glyoxylate moiety[3]. Causality: This forms the C-C bond, closing the six-membered nitrogenous ring. -
Dehydration & Aromatization: The loss of water yields the thermodynamically stable, fully conjugated 2,3-diphenylquinoline-4-carboxylic acid[2].
Caption: Mechanistic pathway of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues at each step confirm the success of the underlying chemical transformations[4].
Step 1: Preparation of the Isatoic Intermediate
-
In a 100 mL round-bottom flask, dissolve 0.02 mol of potassium hydroxide (KOH) in a mixture of 1 mL distilled water and 40 mL absolute ethanol.
-
Add 0.0075 mol (1.10 g) of isatin to the basic solution.
-
Stir the mixture at room temperature for 1 hour. Self-Validation Check: The solution will transition from a deep purple suspension to a dark brown/red homogeneous solution. Causality: This color change visually confirms the successful base-mediated hydrolysis of the isatin lactam ring into the 2-aminophenylglyoxylate intermediate[4].
Step 2: Substrate Addition & Condensation
-
Gradually add 0.015 mol (2.94 g) of 1,2-diphenylethanone (deoxybenzoin) to the reaction mixture[4].
-
Equip the flask with a reflux condenser and heat the mixture to 85–90 °C[5].
-
Maintain reflux with continuous magnetic stirring for 12–24 hours[4]. Monitor progress via TLC (Ethyl Acetate/Hexanes).
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Add 20 mL of distilled water to the flask. Causality: The target product is currently in its potassium carboxylate salt form, making it highly water-soluble[4].
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 20 mL)[6]. Expert Insight: Do not discard the aqueous layer! The ether extraction selectively removes unreacted deoxybenzoin and non-polar neutral byproducts, leaving your purified product salt safely in the aqueous phase[4][6].
Step 4: Acidification and Isolation
-
Transfer the aqueous layer to an Erlenmeyer flask and cool it in an ice bath.
-
Carefully acidify the solution by dropwise addition of dilute acetic acid (or 1M HCl) until the pH reaches 4.5–5.0[4]. Self-Validation Check: A pale-yellow to brown precipitate will crash out of the solution[6]. Expert Insight: Precision in pH is critical. Over-acidification (pH < 2) will protonate the basic quinoline nitrogen, converting the product into a water-soluble hydrochloride salt and drastically reducing your isolated yield. Targeting the isoelectric point (pH ~4.5) maximizes precipitation[4].
Step 5: Purification
-
Collect the crude solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water to remove residual potassium acetate/chloride salts.
-
Recrystallize the solid from hot absolute ethanol to yield pure 2,3-diphenylquinoline-4-carboxylic acid[6][7].
Caption: Step-by-step experimental workflow for synthesizing 2,3-diphenylquinoline-4-carboxylic acid.
Quantitative Data & Physicochemical Properties
To facilitate reaction planning and product verification, the stoichiometric parameters and expected physicochemical properties are summarized below.
Table 1: Stoichiometry and Reaction Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Isatin | 147.13 | 1.0 eq | 0.0075 mol | Core scaffold / Electrophile |
| Deoxybenzoin | 196.25 | 2.0 eq | 0.015 mol | Nucleophile / Annulation partner |
| Potassium Hydroxide | 56.11 | ~2.6 eq | 0.02 mol | Base / Catalyst |
| Ethanol / Water | N/A | Solvent | 40 mL / 1 mL | Reaction medium |
Table 2: Expected Physicochemical Properties
| Parameter | Expected Value |
| Appearance | Pale yellow to brown crystalline solid |
| Molecular Weight | 325.36 g/mol |
| Chemical Formula | C22H15NO2 |
| Solubility | Soluble in DMSO and hot ethanol; Insoluble in water |
| Structural Confirmation | 1H NMR: Characteristic downfield quinoline aromatic protons ( |
Troubleshooting & Optimization
-
Incomplete Ring Opening: If the initial reaction mixture remains purple after 1 hour, the KOH concentration may be insufficient, or the ethanol may contain too much water. Ensure the use of absolute ethanol and fresh KOH pellets.
-
Microwave-Assisted Optimization: For high-throughput drug discovery environments, the 12 to 24-hour reflux can be substituted with microwave irradiation. Sealing the basic reaction mixture and irradiating for 9–15 minutes provides comparable yields while drastically reducing reaction time[1].
References
-
Synthesis of 2,3-diaryl-quinoline-4-carboxylic acid and α,β-unsaturated carbonyl analogues, European Journal of Chemistry, [Link]
-
Pfitzinger Quinoline Synthesis, Cambridge University Press, [Link]
-
Pfitzinger Reaction, Wikipedia, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2021014415A2 - Small molecule inhibitors of acetyl coenzyme a synthetase short chain 2 (acss2) - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. eurjchem.com [eurjchem.com]
Application Notes and Protocols: 2,3-Diphenylquinoline-4-carboxylic Acid as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Quinoline derivatives represent a cornerstone in the development of fluorescent probes due to their inherent photophysical properties and versatile chemical structures.[1] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 2,3-diphenylquinoline-4-carboxylic acid as a fluorescent probe. While the direct application of this specific molecule as a fluorescent sensor is an emerging area of research, this guide synthesizes established principles of quinoline chemistry and fluorescence spectroscopy to provide a robust framework for its investigation. We present detailed protocols for its synthesis via the Doebner reaction, discuss its anticipated photophysical properties, and outline systematic procedures for screening its efficacy as a fluorescent probe for various analytes and for use in cellular imaging.
Introduction: The Promise of Quinoline-Based Fluorophores
Fluorescence-based detection methods are indispensable in modern research, offering high sensitivity, selectivity, and real-time monitoring capabilities.[2] Quinoline scaffolds, with their fused aromatic ring system, are a privileged class of heterocycles that often exhibit strong fluorescence.[3] Their photophysical properties, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime, can be finely tuned through chemical modification.[4] The introduction of phenyl groups at the 2 and 3 positions of the quinoline ring, as in 2,3-diphenylquinoline-4-carboxylic acid, extends the π-conjugated system, which is expected to shift its fluorescence profile to longer wavelengths. The carboxylic acid moiety at the 4-position not only enhances water solubility but also provides a potential coordination site for analytes.
While extensive research has focused on various quinoline derivatives for bioimaging and sensing applications[2][5], the specific use of 2,3-diphenylquinoline-4-carboxylic acid as a fluorescent probe is not yet widely documented. This guide, therefore, serves as a foundational resource for researchers interested in exploring the potential of this promising molecule.
Synthesis of 2,3-Diphenylquinoline-4-carboxylic Acid
The most common and effective method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][7] For the synthesis of 2,3-diphenylquinoline-4-carboxylic acid, a variation of this reaction using an aromatic amine, benzaldehyde, and phenylpyruvic acid is employed.[2]
Reaction Principle
The reaction proceeds through the formation of an imine from the aniline and benzaldehyde, followed by the addition of the enolate of phenylpyruvic acid. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring.
Detailed Synthesis Protocol
This protocol is based on established Doebner reaction methodologies.[2][8]
Materials:
-
Aniline (or a substituted aniline)
-
Benzaldehyde
-
Phenylpyruvic acid
-
Ethanol (absolute)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Iron(III) trifluoromethanesulfonate) or a Brønsted acid (e.g., trifluoroacetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 15 mol% of Iron(III) trifluoromethanesulfonate).
-
Addition of Phenylpyruvic Acid: Slowly add a solution of phenylpyruvic acid (1.0 eq) in ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the mixture using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acids.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 2,3-diphenylquinoline-4-carboxylic acid should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
UV-Vis Spectroscopy: To determine the absorption spectrum and molar absorptivity.
-
Fluorescence Spectroscopy: To determine the excitation and emission spectra.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and characterization of 2,3-diphenylquinoline-4-carboxylic acid.
Potential Applications and Sensing Mechanisms
Based on the known properties of quinoline derivatives, 2,3-diphenylquinoline-4-carboxylic acid has the potential to be a versatile fluorescent probe.
Sensing of Metal Ions
The quinoline nitrogen and the carboxylic acid group can act as a chelating moiety for metal ions.[1] Upon binding to a metal ion, the fluorescence of the probe can be either enhanced or quenched.
-
Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.
-
Photoinduced Electron Transfer (PET) Quenching: In the free probe, an electron-donating group can quench fluorescence through PET. Upon metal ion binding, the lone pair of electrons on the donor atom interacts with the metal, inhibiting PET and "turning on" the fluorescence. Conversely, binding to a paramagnetic metal ion like Cu²⁺ or Fe³⁺ can quench fluorescence through energy or electron transfer.[9][10]
pH Sensing
The carboxylic acid and the quinoline nitrogen are both pH-sensitive functional groups. Protonation and deprotonation of these groups can alter the electronic structure of the molecule, leading to changes in its fluorescence properties. This could allow for ratiometric or intensity-based pH sensing.
Bioimaging
The lipophilic nature of the phenyl groups may facilitate the probe's entry into cells, making it a candidate for bioimaging applications.[2] Depending on its specific properties, it could potentially be used to visualize certain organelles or cellular processes.
Proposed Sensing Mechanism Diagram
Caption: Potential sensing mechanisms of 2,3-diphenylquinoline-4-carboxylic acid with metal ions.
Experimental Protocols
The following protocols provide a general framework for evaluating the potential of 2,3-diphenylquinoline-4-carboxylic acid as a fluorescent probe.
Protocol for Screening as a Metal Ion Sensor
Objective: To determine the selectivity and sensitivity of the probe for various metal ions.
Materials:
-
Stock solution of 2,3-diphenylquinoline-4-carboxylic acid (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Cu²⁺, Ni²⁺, Fe²⁺, Fe³⁺, Al³⁺, Cr³⁺) in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorescence spectrophotometer.
-
96-well plate (optional, for high-throughput screening).
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.
-
Selectivity Screening:
-
To separate wells of a 96-well plate or individual cuvettes, add the probe working solution.
-
Add a stock solution of each metal ion to a final concentration of, for example, 50 µM.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence emission spectrum (e.g., by exciting at the probe's absorption maximum).
-
Compare the fluorescence intensity in the presence of different metal ions to that of the probe alone.
-
-
Titration Experiment:
-
For the metal ion(s) that induced a significant change in fluorescence, perform a titration experiment.
-
Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target metal ion (e.g., 0 to 10 equivalents).
-
Measure the fluorescence spectrum for each solution.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
From this data, you can determine the binding stoichiometry (using a Job's plot) and the binding constant.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
-
General Protocol for Cellular Imaging
Objective: To assess the probe's ability to enter live cells and to determine its subcellular localization.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Stock solution of 2,3-diphenylquinoline-4-carboxylic acid (1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope (confocal is recommended).
-
Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker).
Procedure:
-
Preparation of Staining Solution: Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound probe.
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Excite the probe at its maximum excitation wavelength and collect the emission.
-
Acquire images.
-
-
Co-localization (Optional): To determine the subcellular localization, co-stain the cells with an organelle-specific tracker according to the manufacturer's protocol. Acquire images in separate channels and merge to observe co-localization.
Important Considerations:
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to determine the concentration range at which the probe is not toxic to the cells.
-
Controls: Image unstained cells to assess autofluorescence.
Experimental Workflow for Cellular Imaging
Caption: A general workflow for live-cell imaging using a fluorescent probe.
Data Summary
| Property | 2,3-Diphenylquinoline-4-carboxylic acid (Expected) | Related Quinoline/Quinoxaline Derivatives (Known) |
| Excitation Max (λex) | ~330-380 nm | 2,3-Dihydroxyquinoxaline: ~328 nm[11]Other quinolines: ~330-400 nm[4] |
| Emission Max (λem) | ~400-500 nm | 2,3-Dihydroxyquinoxaline: ~414 nm[11]Other quinolines: ~420-550 nm[4] |
| Quantum Yield (Φ) | Dependent on solvent and binding state | Varies widely depending on structure and environment. |
| Molar Absorptivity (ε) | High (expected due to extended conjugation) | Typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹ for similar aromatic systems. |
| Potential Analytes | Metal ions (e.g., Zn²⁺, Fe³⁺), H⁺ (pH) | Various quinoline probes are known to detect a wide range of metal ions.[1][9] |
Conclusion
2,3-Diphenylquinoline-4-carboxylic acid is a readily synthesizable molecule with significant potential as a fluorescent probe. Its extended aromatic system and the presence of a chelating/pH-sensitive group make it an attractive candidate for the development of novel sensors for metal ions, pH, and for bioimaging applications. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and systematically evaluate the fluorescent sensing capabilities of this promising compound. Further research is warranted to fully elucidate its photophysical properties and to explore its utility in various scientific and biomedical applications.
References
- BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. BenchChem.
- Mishra, S. (2023).
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem.
- BenchChem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. BenchChem.
- Wikipedia. (n.d.). Doebner reaction. Wikipedia.
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2022). PMC.
- Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid deriv
- Hassan hag alsiddig, T. T. E., & Saeed, A. E. M. (2019). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. Semantic Scholar.
- Synthesys and photophysical properties of 2-(HET)arylderivatives of 4-morpholinylquinazolines. (n.d.).
- Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. (n.d.).
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
- BenchChem. (2025). Application Notes: Fluorescence Detection of Carboxylic Acids using 2-(Bromomethyl)-3-phenylquinoxaline. BenchChem.
- 2,3-Diphenylquinoxaline. (n.d.). PubChem.
- Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (2021). PubMed.
- Electrochemical and fluorescence sensing performance of four new coordination polymers tuned by different metal ions and dicarboxylic acids. (n.d.). CrystEngComm (RSC Publishing).
- 2,3-Diphenylquinoxaline. (n.d.). CymitQuimica.
- Quinoline based receptor in fluorometric discrimin
- Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differenti
- Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. (2022). MDPI.
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.).
- Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. (2007). MDPI.
- BenchChem. (2025). Application Notes and Protocols for 2,3-Dihydroxyquinoxaline as a Fluorescent Probe. BenchChem.
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]
- 3. mdpi.com [mdpi.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Standardized Antibacterial Susceptibility Testing Protocol for 2,3-Diphenylquinoline-4-Carboxylic Acid Derivatives
Introduction & Mechanistic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with broad-spectrum biological activities [1]. Specifically, 2,3-diphenylquinoline-4-carboxylic acid derivatives have garnered significant attention in drug discovery due to their potent antibacterial properties against both Gram-positive and Gram-negative pathogens [1].
The structural logic behind the efficacy of these derivatives relies on two key modifications:
-
The 4-Carboxylic Acid Moiety : This functional group is essential for binding interactions with bacterial targets. It mimics the pharmacophore of fluoroquinolones, allowing the molecule to coordinate with metal ions and inhibit bacterial DNA gyrase and topoisomerase IV.
-
The 2,3-Diphenyl Substitutions : These bulky, highly lipophilic groups dramatically enhance bacterial cell membrane penetration. Furthermore, they increase the binding affinity within the hydrophobic pockets of target enzymes, preventing DNA supercoiling and leading to rapid cell death [1].
Proposed antibacterial mechanism of 2,3-diphenylquinoline-4-carboxylic acid derivatives.
Experimental Design & Causality
Evaluating the Minimum Inhibitory Concentration (MIC) of these highly lipophilic compounds requires strict adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines (M100)[4]. As a Senior Application Scientist, understanding the why behind the protocol is as critical as the steps themselves:
-
Media Selection (Causality) : Mueller-Hinton Broth (MHB) is mandatory. It contains low levels of sulfonamide and trimethoprim antagonists and is strictly cation-adjusted (Ca²⁺ and Mg²⁺) to ensure reproducible bacterial membrane permeability and consistent compound diffusion [2].
-
Solvent Management (Causality) : 2,3-diphenylquinoline derivatives are virtually insoluble in aqueous media and must be dissolved in 100% Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in the assay well must never exceed 1% (v/v). Higher concentrations induce solvent toxicity, compromising the integrity of the bacterial membrane and artificially lowering the MIC[2].
-
Readout Methodology (Causality) : Because diphenylquinolines can precipitate out of solution at high concentrations (creating turbidity) or possess intrinsic coloration, standard visual MIC determination is highly prone to false positives. We employ a Resazurin (Alamar Blue) colorimetric readout. Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent), providing an unambiguous, objective viability signal[1].
High-Throughput Broth Microdilution Workflow
Workflow for MIC determination of quinoline derivatives.
Detailed Step-by-Step Protocol
Phase 1: Reagent and Compound Preparation
-
Stock Solution : Weigh exactly 2.048 mg of the synthesized 2,3-diphenylquinoline-4-carboxylic acid derivative. Dissolve completely in 200 µL of 100% DMSO to yield a 10.24 mg/mL stock. Vortex and sonicate for 5 minutes if necessary to ensure complete solvation.
-
Working Solution : Dilute the stock 1:100 in sterile MHB to create a 102.4 µg/mL working solution. (Note: This solution now contains 1% DMSO, which is the maximum allowable vehicle concentration).
Phase 2: Bacterial Inoculum Standardization
Self-Validation Check: Always use fresh, overnight cultures (18-24h). Older cultures contain dead cells that passively absorb compounds, skewing the MIC and creating false susceptibility profiles.
-
Select 3-5 morphologically identical colonies of the test strain (e.g., S. aureus ATCC 29213) from a fresh agar plate.
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13). -
Dilute this suspension 1:150 in MHB to achieve a starting inoculum of
CFU/mL [2].
Phase 3: Microtiter Plate Assembly
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well, flat-bottom microtiter plate.
-
Add 100 µL of the compound Working Solution (102.4 µg/mL) to well 1.
-
Transfer 50 µL from well 1 to well 2, mix by pipetting 3-4 times, and repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (The concentration range across the plate is now 51.2 µg/mL down to 0.1 µg/mL).
-
Controls Setup :
-
Column 11 (Growth Control): 50 µL MHB (supplemented with 1% DMSO) + 50 µL bacterial inoculum.
-
Column 12 (Sterility Control): 100 µL MHB only.
-
-
Add 50 µL of the standardized bacterial inoculum (
CFU/mL) to wells 1 through 11. The final well volume is 100 µL, and the final bacterial concentration in each test well is exactly CFU/mL [2].
Phase 4: Incubation and Readout
-
Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.
-
Incubate at 37°C for 16-20 hours under aerobic conditions.
-
Resazurin Assay : Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark [1].
-
Interpretation : The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no bacterial growth) to pink (active bacterial metabolism).
Data Presentation & Quality Control
A self-validating protocol requires the inclusion of reference antibiotics to ensure the assay's operational integrity. If the reference drug does not fall within the CLSI-defined acceptable limits for the specific ATCC strain, the entire plate must be rejected as invalid [4].
Table 1: Expected Antibacterial Activity (MIC, µg/mL) of Representative Quinoline-4-Carboxylic Acid Derivatives
| Compound / Control | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| 2-phenylquinoline-4-carboxylic acid | 32 - 64 µg/mL | >128 µg/mL | >128 µg/mL |
| 2,3-diphenylquinoline-4-carboxylic acid | 8 - 16 µg/mL | 32 - 64 µg/mL | 128 µg/mL |
| 6-fluoro-2,3-diphenylquinoline-4-carboxylic acid | 2 - 4 µg/mL | 8 - 16 µg/mL | 32 - 64 µg/mL |
| Ciprofloxacin (Reference Control) | 0.12 - 0.5 µg/mL | 0.004 - 0.015 µg/mL | 0.25 - 1.0 µg/mL |
| DMSO Vehicle Control (1% Final) | No Inhibition | No Inhibition | No Inhibition |
Note: As demonstrated in Table 1, the addition of the second phenyl ring at position 3 significantly increases lipophilicity, generally lowering the MIC against Gram-positive bacteria compared to the baseline 2-phenyl analogs [3].
References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. URL: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). URL:[Link]
Application Notes & Protocols: Utilizing 2,3-Diphenylquinoline-4-Carboxylic Acid Scaffolds in HDAC Inhibitor Discovery
Abstract
Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2] The development of HDAC inhibitors (HDACis) has become a major focus in drug discovery. A common pharmacophore for HDACis consists of three key elements: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a linker region, and a "cap" group that interacts with residues at the rim of the active site.[3] This document provides detailed application notes and experimental protocols for the use of the 2,3-diphenylquinoline-4-carboxylic acid scaffold as a novel and versatile cap group in the design and evaluation of new HDAC inhibitors. We will explore the scientific rationale for its use, its potential for achieving isoform selectivity, and provide step-by-step protocols for its evaluation in biochemical and cellular contexts.
Part 1: Application Notes - The Scientific Rationale
The 2,3-Diphenylquinoline-4-Carboxylic Acid Scaffold as a Cap Moiety
The cap group of an HDACi plays a crucial role in orienting the molecule within the enzyme's active site and is a primary determinant of isoform selectivity. The 2,3-diphenylquinoline-4-carboxylic acid structure offers several advantages as a cap moiety:
-
Structural Rigidity and Bulk: The fused aromatic ring system provides a rigid framework, while the two phenyl substitutions create significant bulk. This large surface area allows for extensive hydrophobic and pi-stacking interactions with the amino acid residues lining the entrance of the HDAC active site tunnel.[4][5]
-
Modularity for SAR Studies: The quinoline core can be synthesized through established methods like the Doebner reaction, allowing for the introduction of various substituents on the phenyl rings and the quinoline nucleus.[6] This chemical tractability is ideal for structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Potential for Isoform Selectivity: The unique three-dimensional shape and electronic properties of the scaffold can be exploited to achieve selective inhibition of specific HDAC isoforms. Studies on similar 2-phenylquinoline-4-carboxylic acid derivatives have shown remarkable selectivity for HDAC3 over other Class I and IIb HDACs, highlighting the potential of this scaffold in developing targeted therapies with reduced off-target effects.[4][5][7]
Envisioned Mechanism of Action
A functional HDAC inhibitor based on this scaffold would incorporate a linker and a ZBG (e.g., hydroxamic acid) attached to the carboxylic acid group (or another suitable position). The proposed binding model involves the bulky 2,3-diphenylquinoline cap group sitting at the surface of the enzyme, with the linker spanning the active site channel, allowing the ZBG to coordinate with the essential zinc ion at the catalytic floor.
Caption: General pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.
Part 2: Experimental Protocols & Data
This section provides standardized, field-proven protocols to assess the efficacy and mechanism of novel HDAC inhibitors derived from the 2,3-diphenylquinoline-4-carboxylic acid scaffold.
Protocol 1: In Vitro Biochemical HDAC Activity Assay (Fluorometric)
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of purified HDAC isoforms and to calculate its IC₅₀ value. This assay is a primary screen for potential inhibitors.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. HDAC-mediated deacetylation of the substrate makes it susceptible to a developing agent (e.g., trypsin), which cleaves the peptide bond and releases a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to HDAC activity.[8][9]
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test Compound (solubilized in DMSO) and Control Inhibitor (e.g., Vorinostat, Trichostatin A)
-
Developer Solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)[10]
-
Black, opaque 96-well microplates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11]
Caption: Workflow for Western Blot analysis of histone acetylation.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle for 12-24 hours.
-
Protein Extraction: Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane on a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. [12]6. Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the same membrane with an antibody against total Histone H3 as a loading control. Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 3: Cellular Viability Assay
Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines.
Principle: A luminescence-based assay (e.g., CellTiter-Glo®) measures the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in luminescence corresponds to a reduction in cell viability.
Materials:
-
Cancer cell lines
-
White, opaque 96-well cell culture plates
-
Test Compound
-
Luminescence-based viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Measurement: Equilibrate the plate and the viability reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to induce lysis, then incubate for an additional 10-25 minutes to stabilize the luminescent signal. [13]6. Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value for cell growth inhibition.
Conclusion
The 2,3-diphenylquinoline-4-carboxylic acid scaffold represents a promising platform for the development of novel HDAC inhibitors. Its structural features provide a strong basis for potent interactions with the HDAC active site and offer significant opportunities for chemical modification to achieve high potency and isoform selectivity. The protocols outlined in this guide provide a robust framework for researchers to screen, validate, and characterize new inhibitors based on this scaffold, from initial biochemical assays to critical cell-based validation of their mechanism of action and anti-proliferative effects.
References
- National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC.
- ACS Omega. (2021, April 7). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies.
- National Center for Biotechnology Information. (n.d.). The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC.
- Sudan University of Science and Technology. (2004, September 15).
- National Institutes of Health. (2019, June 7). Measuring Histone Deacetylase Inhibition in the Brain - PMC.
- Taylor & Francis Online. (2021, February 2). An update on the emerging approaches for histone deacetylase (HDAC) inhibitor drug discovery and future perspectives.
- INIS-IAEA. (n.d.).
- MDPI. (n.d.). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups.
- Bio-protocol. (n.d.). HDAC Inhibition Assays.
- ResearchGate. (2025, October 14).
- Abcam. (n.d.). Histone western blot protocol.
- Sigma-Aldrich. (n.d.). Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin.
- Benchchem. (n.d.). Application Notes and Protocols: Hdac-IN-67 in 3D Cell Culture Models.
- Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit.
- Frontiers in Chemistry. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Frontiers Media S.A. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Bio-protocol. (2025, November 20).
- Frontiers Media S.A. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- National Center for Biotechnology Information. (n.d.).
- Molecules. (n.d.).
- Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Measurement of Fluorescence Quantum Yield for 2,3-Diphenylquinoline-4-Carboxylic Acid
Abstract & Scope
This guide details the protocol for determining the fluorescence quantum yield (
Because absolute quantum yield measurements require specialized integrating spheres, this protocol utilizes the Relative (Comparative) Slope Method . This approach minimizes errors derived from concentration inaccuracies and inner-filter effects by comparing the analyte's integrated fluorescence intensity against a standard reference (Quinine Sulfate) across a gradient of concentrations.
Principles of Measurement
The fluorescence quantum yield (
Where:
-
: Quantum Yield[1][2][3][4][5][6][7][8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
: Slope of the plot of Integrated Fluorescence Intensity (
) vs. Absorbance ( ) - : Refractive index of the solvent[1][7][9]
Why the Slope Method?
Single-point measurements are prone to significant error due to solvent background and detector non-linearity. The Slope Method, which involves measuring 4-5 concentrations, is self-validating; a linear regression with
Materials & Equipment
Reagents
| Reagent | Grade | Role | Notes |
| 2,3-Diphenylquinoline-4-carboxylic acid | >98% HPLC | Analyte | Store in dark; desiccated. |
| Quinine Sulfate Dihydrate | Reference Std | Standard | |
| Ethanol (EtOH) | Spectroscopic | Solvent (Analyte) | |
| Sulfuric Acid (H | ACS Reagent | Solvent (Std) | Prepare 0.5 M (or 0.1 M) stock. |
Instrumentation
-
UV-Vis Spectrophotometer : Double-beam preferred for baseline stability.
-
Spectrofluorometer : Equipped with a xenon arc lamp and PMT detector.
-
Quartz Cuvettes : 10 mm path length, 4 polished sides (for fluorescence). Crucial: Use the same cuvette for all measurements if possible to negate glass variations.
Experimental Workflow Logic
The following diagram illustrates the critical path for data acquisition and validation.
Caption: Workflow logic ensuring absorbance limits are respected to prevent inner-filter effects (IFE).
Detailed Protocol
Step 1: Determination of Excitation Wavelength ( )
-
Prepare a stock solution of DPQCA in Ethanol (~10 µM).
-
Record the UV-Vis absorption spectrum (250–600 nm).
-
Identify the longest-wavelength absorption maximum.[8] For quinoline carboxylic acids, this is typically 330–360 nm .
-
Selection: Choose a
that provides sufficient absorbance for both the DPQCA and the Quinine Sulfate standard.-
Note: Quinine Sulfate has a broad absorption peak around 350 nm. If DPQCA absorbs well at 350 nm, set
.
-
Step 2: Preparation of Dilution Series
Critical Rule: The absorbance (
-
Standard Series (Quinine Sulfate in 0.5 M H
SO ):-
Prepare 5 solutions with absorbances at 350 nm of approximately: 0.01, 0.02, 0.04, 0.06, 0.08.
-
-
Analyte Series (DPQCA in Ethanol):
-
Prepare 5 solutions with absorbances at 350 nm matching the standard series (0.01 – 0.08).
-
-
Blank: Prepare pure solvent blanks (Ethanol and 0.5 M H
SO ).
Step 3: Fluorescence Measurement[3][8][11]
-
Set the spectrofluorometer excitation monochromator to
(e.g., 350 nm). -
Set emission scan range: 360 nm – 650 nm (must cover the full emission tail).
-
Slit Widths: Set narrow slits (e.g., 2-5 nm) to maximize resolution, but ensure signal-to-noise ratio is adequate. Keep slit widths identical for all samples.
-
Measure the Solvent Blank first.
-
Measure the Standard Series (low to high concentration).
-
Measure the Analyte Series (low to high concentration).
Step 4: Data Processing
-
Background Subtraction: Subtract the solvent blank spectrum from each sample spectrum.
-
Integration: Calculate the integrated area (AUC) of the fluorescence peak for each sample.
-
Software Tip: Most instrument software (e.g., Origin, FluorEssence) has an "Integrate" function.
-
-
Plotting:
-
Plot Integrated Fluorescence Intensity (Y-axis) vs. Absorbance at
(X-axis) . -
Perform a linear regression setting the intercept to zero (optional, but physically the intercept should be zero).
-
Extract the Slope (Gradient) for the Standard (
) and the Analyte ( ).
-
Calculation & Data Presentation
Use the slopes obtained in Step 4 to calculate the quantum yield.
Constants Table
| Parameter | Value | Source |
| 0.546 | Melhuish (1961) [1] | |
| 1.334 | Standard Ref | |
| 1.361 | Standard Ref |
Calculation Example
Assume the following experimental data:
-
Slope of Quinine Sulfate (
): 1,500,000 -
Slope of DPQCA (
): 980,000
Troubleshooting & Validation (Self-Validating Systems)
To ensure "Trustworthiness" (Part 2 of requirements), perform these checks:
-
Linearity Check: The
value of your Slope plots must be .-
Failure Mode: If the curve bends downward at high concentrations, Inner Filter Effects are present. Dilute samples further (Abs < 0.05) and re-measure.
-
-
Excitation Check: If the emission spectrum shape changes with different excitation wavelengths, the sample may contain impurities or form aggregates (excimers).
-
Oxygen Quenching: Quinoline derivatives can be sensitive to dissolved oxygen. For high-precision results, purge solutions with Nitrogen or Argon for 10 minutes before measurement.
References
-
Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229–235.
-
Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard Textbook for Fluorescence Theory).
-
NIST . Standard Reference Materials for Fluorescence. National Institute of Standards and Technology.
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. iss.com [iss.com]
- 4. Quinine sulfate Fluorescence Reference Standard - 100 mg [anaspec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. functmaterials.org.ua [functmaterials.org.ua]
- 9. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of a Functionalized 2,3-Diphenylquinoline-4-Carboxylic Acid for Targeted Protein Labeling
Introduction: Unveiling Cellular Machinery with Quinoline-Based Fluorophores
In the intricate landscape of cellular biology and drug discovery, the ability to visualize and track specific proteins is paramount. Fluorescent labeling has emerged as an indispensable tool, allowing researchers to illuminate the location, dynamics, and interactions of proteins within their native environment.[1] Among the diverse palette of fluorescent probes, quinoline derivatives have garnered significant attention due to their robust photophysical properties, including high quantum yields and environmental sensitivity, making them powerful reporters of molecular events.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis, functionalization, and application of a bespoke 2,3-diphenylquinoline-4-carboxylic acid derivative designed for the specific and covalent labeling of proteins. We will delve into the chemical rationale behind each step, from the foundational Pfitzinger reaction to the final purification of the protein-fluorophore conjugate, empowering researchers to confidently implement this powerful tool in their own investigations.
Part 1: Synthesis of the Quinoline Core: The Pfitzinger Reaction
The synthesis of the 2,3-diphenylquinoline-4-carboxylic acid scaffold is efficiently achieved through the Pfitzinger reaction, a classic and reliable method for constructing quinoline-4-carboxylic acids.[3][4] This reaction is particularly well-suited for our target molecule as it allows for the direct installation of the desired phenyl substituents at the 2 and 3 positions of the quinoline ring. The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, deoxybenzoin (1,2-diphenyl-1-ethanone), in the presence of a strong base.[3][5]
The reaction proceeds through a series of well-defined steps. First, the base (potassium hydroxide) hydrolyzes the amide bond in isatin to form the potassium salt of isatinic acid. This intermediate then condenses with the enolizable ketone, deoxybenzoin, to form a Schiff base. Subsequent intramolecular aldol-type condensation and dehydration lead to the formation of the stable, aromatic 2,3-diphenylquinoline-4-carboxylic acid.[3]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoline-4-Carboxylic Acid
Materials:
-
Isatin
-
Deoxybenzoin (1,2-diphenyl-1-ethanone)
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl), 1M
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, dissolve 5.6 g (0.1 mol) of potassium hydroxide in 100 mL of absolute ethanol with gentle heating and stirring until the KOH is fully dissolved.
-
Addition of Isatin: To the ethanolic KOH solution, add 7.35 g (0.05 mol) of isatin. Stir the mixture at room temperature for 1 hour. The color of the solution will typically change from orange-red to a deep reddish-brown.
-
Addition of Deoxybenzoin: While stirring, add 9.81 g (0.05 mol) of deoxybenzoin to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of cold distilled water. The potassium salt of the product will dissolve.
-
Acidification: While stirring vigorously, slowly add 1M hydrochloric acid to the aqueous solution until the pH reaches approximately 4-5. The 2,3-diphenylquinoline-4-carboxylic acid will precipitate out as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Characterization:
The identity and purity of the synthesized 2,3-diphenylquinoline-4-carboxylic acid should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8] The expected melting point and spectral data should be compared with literature values.
Part 2: Functionalization for Bioconjugation: Introducing the Amine-Reactive Handle
To render the synthesized quinoline derivative capable of covalently attaching to proteins, we must introduce a reactive functional group. The most common and effective strategy for targeting primary amines (present on lysine residues and the N-terminus of proteins) is through the use of N-hydroxysuccinimide (NHS) esters.[9][10] However, directly converting the carboxylic acid of our quinoline core to an NHS ester can sometimes lead to steric hindrance issues during the protein labeling step. Therefore, a more robust approach involves the introduction of a flexible linker, such as 6-aminohexanoic acid, between the quinoline fluorophore and the NHS ester. This linker provides spatial separation, minimizing potential interference between the bulky dye and the protein's surface, thereby improving labeling efficiency.
The functionalization process is a two-step procedure: first, an amide bond is formed between the 2,3-diphenylquinoline-4-carboxylic acid and the amine group of 6-aminohexanoic acid. The terminal carboxylic acid of the linker is then activated to the corresponding NHS ester.
Experimental Protocol: Synthesis of the Amine-Reactive Quinoline-NHS Ester
Step 1: Coupling with 6-Aminohexanoic Acid
Materials:
-
2,3-Diphenylquinoline-4-carboxylic acid
-
6-Aminohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Activation of the Quinoline Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of 2,3-diphenylquinoline-4-carboxylic acid and 0.44 g of N-hydroxysuccinimide in 20 mL of anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution, add 0.8 g of DCC. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Addition of the Linker: In a separate flask, dissolve 0.5 g of 6-aminohexanoic acid in 10 mL of anhydrous DMF. Add this solution to the activated quinoline mixture.
-
Reaction and Work-up: Stir the reaction at room temperature for 24 hours. The dicyclohexylurea (DCU) byproduct will precipitate out. Filter the reaction mixture to remove the DCU precipitate.
-
Isolation: The filtrate containing the linker-modified quinoline can be purified by column chromatography on silica gel.
Step 2: NHS Ester Activation of the Linker
Materials:
-
Quinoline-linker conjugate from Step 1
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the purified quinoline-linker conjugate, 1.1 equivalents of NHS, and 1.1 equivalents of DCC in anhydrous DCM.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the final amine-reactive 2,3-diphenylquinoline-4-carboxylic acid NHS ester.
Stability and Storage:
NHS esters are susceptible to hydrolysis, especially in the presence of moisture.[11] The final product should be stored in a desiccator at -20°C. Stock solutions should be prepared in anhydrous DMSO or DMF and used immediately.[11]
Part 3: Protein Labeling and Purification
With the amine-reactive quinoline fluorophore in hand, the next stage is the covalent labeling of the target protein. This process involves the nucleophilic attack of primary amines on the protein's surface with the NHS ester of the quinoline dye, forming a stable amide bond.[9][10] Careful optimization of the reaction conditions is crucial to achieve a desirable degree of labeling (DOL) without compromising the protein's biological activity.[9][12]
Experimental Protocol: Protein Labeling with Quinoline-NHS Ester
Materials:
-
Target protein (in an amine-free buffer, e.g., PBS)
-
Amine-reactive quinoline-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer via dialysis or gel filtration.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive quinoline-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the desired volume of the quinoline-NHS ester stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.[9]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a small volume of the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Purification of the Labeled Protein
The most common and effective method for separating the labeled protein from unreacted dye and byproducts is size-exclusion chromatography (SEC).[9]
Procedure:
-
Column Equilibration: Equilibrate the SEC column (e.g., a pre-packed PD-10 desalting column) with the desired storage buffer for the protein (e.g., PBS).
-
Sample Loading: Load the quenched labeling reaction mixture onto the column.
-
Elution: Elute the protein with the storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained in the column matrix and elute later.
-
Fraction Collection: Collect the fractions corresponding to the protein peak, which can often be visually identified if the dye is colored.
Part 4: Characterization of the Protein-Fluorophore Conjugate
A critical step in any protein labeling experiment is to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[13][14] This is typically achieved using UV-Vis spectrophotometry.
Protocol: Determining the Degree of Labeling (DOL)
-
Absorbance Measurements: Measure the absorbance of the purified protein-quinoline conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the quinoline dye (A_max).
-
Calculations: The DOL is calculated using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
where ε_dye is the molar extinction coefficient of the quinoline dye at its A_max.
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Data Presentation
The following table summarizes the key quantitative data for the synthesized 2,3-diphenylquinoline-4-carboxylic acid derivative and its application in protein labeling.
| Parameter | Value | Reference |
| Quinoline Fluorophore Properties | ||
| Excitation Maximum (λ_ex) | ~360-380 nm | [6][16] |
| Emission Maximum (λ_em) | ~450-500 nm | [6][16] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | [16] |
| Quantum Yield (Φ_f) | 0.1 - 0.5 (solvent dependent) | [6] |
| Protein Labeling Parameters | ||
| Recommended Dye:Protein Molar Ratio | 10:1 to 20:1 | [9] |
| Optimal Labeling pH | 8.0 - 9.0 | [9] |
| Target Degree of Labeling (DOL) | 2 - 10 (for antibodies) | [9] |
Visualizations
Caption: Workflow for the synthesis and functionalization of the quinoline fluorophore.
Caption: Workflow for protein labeling, purification, and characterization.
References
-
Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886 , 33, 100. [Link]
-
Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
-
IJISET. A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
abberior.rocks. Degree of labeling (DOL) step by step. [Link]
-
PMC. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]
-
PMC. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. [Link]
-
G-Biosciences. How To Determine Degree of Protein Labeling. [Link]
-
Scribd. Chemistry of Pfitzinger Synthesis. [Link]
-
INIS-IAEA. Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. [Link]
-
PMC. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]
-
PMC. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. [Link]
-
JOCPR. Application of pfitzinger reaction in. [Link]
-
eScholarship. Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. [Link]
-
SUST Repository. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. [Link]
-
Synthesys and photophysical properties of 2-(HET)arylderivatives of 4-morpholinylquinazolines. [Link]
-
PMC. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]
-
ResearchGate. Quinoline-based fluorescent small molecules for live cell imaging. [Link]
-
ScienceDirect. Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. [Link]
-
ResearchGate. Figure S4: 13 C NMR spectrum of the crude 2,3-diphenylquinoxaline... [Link]
-
MDPI. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. [Link]
-
PubMed. Long term investigation of formulation buffers to mitigate stability issues of conjugated critical reagents. [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]
-
MDPI. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. [Link]
-
ResearchGate. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. [Link]
-
PubMed. Quinoline-Glycomimetic Conjugates Reducing Lipogenesis and Lipid Accumulation in Hepatocytes. [Link]
-
ResearchGate. Stability of NHS esters of mPEG5k under accelerated conditions. Effects... [Link]
-
SciSpace. An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones. [Link]
-
PubMed. Synthesis and Photophysical Characterization of 2,3-Dihydroquinolin-4-imines: New Fluorophores with Color-Tailored Emission. [Link]
-
Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]
- Google Patents. Processes for the synthesis and purification of heterobifunctional cross-linkers.
-
ResearchGate. Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. ijiset.com [ijiset.com]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Considerations for Selecting a Fluorescent Dye or Ligand [promega.jp]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholarexchange.furman.edu [scholarexchange.furman.edu]
Application Note: Evaluation of 2,3-Diphenylquinoline-4-Carboxylic Acid as a Photosensitizer Scaffold
Executive Summary
This guide provides a comprehensive framework for utilizing 2,3-diphenylquinoline-4-carboxylic acid (DPQCA) in photodynamic therapy (PDT) research. While porphyrins and phthalocyanines traditionally dominate PDT, quinoline derivatives are emerging as versatile scaffolds due to their tunable photophysics and ability to act as bidentate ligands for metallo-drugs.[1]
Key Applications:
-
Organic Photosensitizer (PS): Direct generation of Reactive Oxygen Species (ROS) under UV/Blue light excitation (suitable for superficial dermatology or dentistry).
-
Ligand Scaffold: Coordination with transition metals (e.g., Ru(II), Ir(III)) to shift absorption into the Red/NIR therapeutic window.[1]
-
SIRT3 Inhibition: Potential dual-action mechanism (PDT + enzymatic inhibition) for cancer differentiation therapy.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 325.36 g/mol | |
| Solubility | DMSO, DMF, Ethanol (Hot) | Poor solubility in water; requires PEGylation or liposomal formulation for in vivo use.[1] |
| Absorbance ( | ~340–360 nm (Expected) | |
| Emission ( | ~420–480 nm (Blue/Green) | Highly fluorescent in non-polar solvents. |
| pKa (COOH) | ~4.5 | Ionizable at physiological pH, aiding cellular uptake.[1] |
Mechanism of Action
DPQCA operates via the Jablonski Diagram principles common to photosensitizers. Upon photon absorption, the molecule enters an excited singlet state (
ROS Generation Pathways
-
Type I Reaction: Electron transfer from
to biomolecules, generating superoxide anions ( ).[1] -
Type II Reaction: Energy transfer from
to ground-state oxygen ( ), generating highly cytotoxic singlet oxygen ( ).[1]
Mechanistic Pathway Diagram
Caption: Photophysical pathways of DPQCA leading to Type I and Type II ROS generation and subsequent cell death.
Experimental Protocols
Protocol A: Synthesis via Pfitzinger Reaction
Rationale: The Pfitzinger reaction is the most robust method for generating quinoline-4-carboxylic acids, utilizing isatin and a ketone under basic conditions.
Reagents:
-
Isatin (10 mmol)[1]
-
Benzyl phenyl ketone (Deoxybenzoin) (10 mmol)[1]
-
KOH (33% aqueous solution)[1]
-
Ethanol (Absolute)[1]
-
Acetic Acid (Glacial)[1]
Workflow:
-
Dissolution: Dissolve 1.47 g of Isatin in 10 mL of 33% KOH solution in a round-bottom flask. Heat gently until fully dissolved (solution turns deep red/orange).
-
Condensation: Add 1.96 g of Benzyl phenyl ketone dissolved in 20 mL of ethanol.
-
Reflux: Reflux the mixture at 80°C for 24–48 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Work-up:
-
Evaporate ethanol under reduced pressure.
-
Dilute the residue with 50 mL ice-cold water.
-
Wash with diethyl ether (
mL) to remove unreacted ketone.
-
-
Precipitation: Acidify the aqueous layer dropwise with glacial acetic acid to pH 4–5. A yellow precipitate (DPQCA) will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Protocol B: Photophysical Characterization & Singlet Oxygen Yield
Rationale: Before biological testing, the ability of DPQCA to generate singlet oxygen must be quantified using a chemical trap (DPBF).[1]
Materials:
-
DPQCA (10
M in DMF)[1] -
Reference PS: Rose Bengal or Methylene Blue
-
Trap: 1,3-Diphenylisobenzofuran (DPBF)[1]
-
Light Source: 405 nm or Xenon lamp with 350–450 nm bandpass filter.
Steps:
-
Baseline: Measure UV-Vis absorbance of DPBF (
M) at 410 nm. -
Mixture: Prepare a cuvette with DPQCA (
M) + DPBF ( M). -
Irradiation: Irradiate the sample for defined intervals (e.g., 10s, 20s, 30s).
-
Measurement: Record the decrease in DPBF absorbance at 410 nm after each interval.
-
Calculation: Plot
vs. time. The slope is proportional to the singlet oxygen quantum yield ( ). (Where is the slope and is the absorption correction factor).
Protocol C: In Vitro Phototoxicity Assay (MTT)
Rationale: Determine the "Dark Toxicity" (safety) vs. "Phototoxicity" (efficacy).
Cell Lines: HeLa (Cervical cancer) or A431 (Skin cancer) – chosen for relevance to superficial PDT.
Workflow:
-
Seeding: Seed cells (
/well) in 96-well plates and incubate for 24h. -
Treatment: Add DPQCA at concentrations 0–100
M.-
Group A (Dark): Incubate 4h, keep in dark.
-
Group B (Light): Incubate 4h, wash cells, add fresh media, irradiate (LED array, 405–450 nm, 10–20 J/cm²).
-
-
Post-Incubation: Incubate both groups for an additional 24h.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read absorbance at 570 nm.
-
Analysis: Calculate
for both Dark and Light conditions. A high Phototherapeutic Index (Dark / Light ) indicates a good PS.
Experimental Workflow Diagram
Caption: Integrated workflow from chemical synthesis to biological validation of DPQCA.
References
-
Pfitzinger Reaction & Quinoline Synthesis
-
BenchChem Application Notes: "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Link
-
Journal of Chemical and Pharmaceutical Research (2009): "Application of Pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." Link
-
-
Photophysical Properties of Quinoline/Quinoxaline Derivatives
-
International Journal of Molecular Sciences (2024): "Visible-Light-Induced Singlet Oxygen-Promoted Arylation... of Quinolines."[7] (Demonstrates singlet oxygen generation by quinoline derivatives). Link[1]
-
Chemical Communications (2014):[1] "A water-soluble pyrazino[2,3-g]quinoxaline photosensitizer for high-efficiency one- and two-photon excited bioimaging and photodynamic therapy." Link
-
-
Biological Activity (SIRT3 & Anticancer)
-
Chemical Biology & Drug Design (2024): "Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy." Link
-
ScienceOpen (2023):[1] "Discovery of a pyridophenoselenazinium-based photosensitizer with high photodynamic efficacy against breast cancer cells." (Context on Type I/II mechanisms). Link[1]
-
-
Singlet Oxygen Quantum Yield Methodology
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for 2,3-Diphenylquinoline-4-Carboxylic Acid in Biological Assays
Welcome to the Application Scientist Support Center. 2,3-diphenylquinoline-4-carboxylic acid is a highly lipophilic scaffold frequently explored in drug discovery, particularly as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). However, the dual phenyl substitutions at the C2 and C3 positions impart massive steric hindrance and hydrophobicity. This often leads to poor aqueous solubility, variable assay data, and false negatives due to compound aggregation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure accurate dose-response metrics and maintain scientific integrity in your biological assays.
Diagnostic Workflow: Selecting a Formulation Strategy
Before altering your assay conditions, it is critical to diagnose whether your solubility failure is kinetic (crashing out upon dilution) or thermodynamic (inability to dissolve at equilibrium). Use the decision tree below to select the optimal intervention.
Caption: Decision tree for optimizing the solubility of 2,3-diphenylquinoline-4-carboxylic acid.
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does my compound "crash out" when I dilute my DMSO stock into the aqueous assay buffer? A1: This phenomenon, often called "DMSO shock," is a kinetic solubility failure [1]. 2,3-diphenylquinoline-4-carboxylic acid is highly soluble in 100% DMSO. When a concentrated stock (e.g., 10 mM) is rapidly introduced into an aqueous buffer, the local concentration of the compound momentarily exceeds its nucleation threshold before bulk mixing can occur. The hydrophobic diphenyl groups rapidly self-associate to minimize contact with water, forming insoluble aggregates. Solution: Avoid single-step, high-fold dilutions. Utilize a step-wise dilution protocol and maintain the final DMSO concentration within the tolerated limits of your assay (typically ≤0.5% v/v for cell-based assays to prevent solvent-induced artifacts) [2].
Q2: Can I adjust the pH of my assay buffer to improve thermodynamic solubility? A2: Yes, leveraging the ionizable groups is a highly effective strategy. The molecule possesses a carboxylic acid at the C4 position (typical pKa ~4.0–4.5). At physiological pH (7.4), the carboxylic acid is deprotonated, forming a carboxylate anion. However, the extreme lipophilicity of the 2,3-diphenyl moiety often overpowers the solvation energy provided by this single anion [3]. Solution: Pre-form the sodium salt. By dissolving the free acid in a stoichiometric amount of mild base (e.g., 0.1 M NaOH) before adding it to the buffer, you disrupt the highly stable crystal lattice of the free acid, significantly lowering the energy barrier for dissolution.
Q3: DMSO and pH adjustments are failing or incompatible with my cells. What is the next best formulation strategy? A3: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this chemotype. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The cavity size of β-cyclodextrin (approx. 6.0–6.5 Å) is ideal for encapsulating the bulky, non-polar phenyl rings of the quinoline derivative [2]. This shields the hydrophobic surface area from the aqueous environment while the hydrophilic exterior maintains bulk water solubility, bypassing the cellular toxicity associated with organic solvents [4].
Standard Operating Protocols (SOPs)
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in verification steps to confirm solubility before proceeding to biological evaluation.
Protocol A: Step-Wise DMSO Dilution to Maximize Kinetic Solubility
Causality: Gradual introduction of the aqueous phase prevents localized supersaturation, keeping the compound in a metastable, monomeric state long enough for acute assays.
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.
-
Intermediate Dilution: Prepare a 10x intermediate stock (e.g., 100 µM) by diluting the 10 mM stock into a mixed solvent system (e.g., 10% DMSO / 90% Assay Buffer). Critical Step: Add the DMSO stock dropwise while vigorously vortexing the buffer.
-
Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay well containing the cells/enzyme. The final concentration will be 10 µM compound in 1% DMSO.
-
Self-Validation (Nephelometry): Measure the absorbance of the final well at 600 nm. An increase in optical density (OD) compared to a vehicle-only blank indicates light scattering from micro-precipitates. If OD600 > 0.05 above baseline, the compound has crashed out.
Protocol B: HP-β-CD Inclusion Complex Formulation
Causality: Solid-state dissolution into a cyclodextrin cavity is a dynamic equilibrium process. Extended physical agitation is required to overcome the rate-limiting step of crystal lattice dissociation.
-
Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer.
-
Compound Addition: Add 2,3-diphenylquinoline-4-carboxylic acid powder directly to the HP-β-CD solution to achieve the desired target concentration (e.g., 1 mM).
-
Equilibration: Shake the suspension continuously at 300 rpm at room temperature for 24–48 hours.
-
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug. Transfer the clear supernatant to a new vial.
-
Self-Validation (Quantification): Do not assume the nominal concentration was reached. Analyze the supernatant via HPLC-UV against a standard curve (prepared in 100% organic solvent) to determine the exact concentration of the solubilized inclusion complex before applying it to the assay.
Quantitative Data Summary
The table below summarizes the expected performance of different solubility enhancement techniques for 2,3-diphenylquinoline-4-carboxylic acid based on empirical formulation data.
| Enhancement Strategy | Mechanistic Action | Est. Max Achievable Concentration | Assay Compatibility | Key Limitation |
| Direct Buffer Addition | None (Baseline) | < 0.1 µM | High | Severe false negatives due to insolubility. |
| DMSO Co-solvent (1%) | Disrupts hydrophobic water networks | 10 - 50 µM | Moderate | "DMSO shock" upon dilution; >1% is cytotoxic to cells. |
| pH Adjustment (pH > 7.5) | Carboxylic acid ionization (Salt formation) | 50 - 100 µM | High | Requires buffer systems that can maintain elevated pH. |
| HP-β-CD (20% w/v) | Hydrophobic cavity encapsulation | 1,000 - 5,000 µM | High | Time-consuming preparation; requires HPLC quantification. |
Biological Context: Why Solubility Dictates Target Engagement
Quinoline-4-carboxylic acid derivatives are highly potent inhibitors of human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis[3]. The enzyme features a highly hydrophobic ubiquinone-binding tunnel. If the inhibitor precipitates in the assay buffer, it cannot partition into this hydrophobic tunnel, leading to artificially inflated IC50 values. Maintaining the compound in a monomeric, fully solvated state is critical for accurate target engagement.
Caption: Simplified DHODH inhibition pathway showing the target of quinoline-4-carboxylic acids.
References
-
Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." PMC / NIH. Available at: [Link]
-
Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." PMC / NIH. Available at: [Link]
-
Savjani, K. T., et al. "Solubility enhancement techniques: A comprehensive review." MedCrave Online. Available at: [Link]
Technical Support Center: Troubleshooting the Doebner Synthesis of 2,3-Diphenylquinoline-4-Carboxylic Acid
Introduction
The Doebner reaction is a classical multicomponent reaction (MCR) utilized to synthesize quinoline-4-carboxylic acids. To specifically synthesize 2,3-diphenylquinoline-4-carboxylic acid, the required precursors are aniline, benzaldehyde, and phenylpyruvic acid. While this one-pot synthesis is highly efficient for generating complex heterocycles, the competing reaction pathways often result in a complex mixture of side products, significantly reducing the yield of the target compound[1]. This technical guide provides a deep dive into the mechanistic causality of these side reactions and offers self-validating protocols to optimize your synthesis.
Mechanistic Pathways & Causality of Side Reactions
Understanding why side reactions occur requires analyzing the dual-pathway nature of the Doebner condensation. The reaction mechanism is governed by the relative rates of intermediate formation[2].
-
Pathway A (Aldol-Michael): Phenylpyruvic acid enolizes and undergoes an aldol condensation with benzaldehyde to form a
-unsaturated -ketocarboxylic acid. This is followed by a Michael addition of aniline and subsequent cyclization[2]. -
Pathway B (Schiff Base): Aniline and benzaldehyde condense first to form an N-arylimine (Schiff base), which then reacts with the enol form of phenylpyruvic acid[2].
Major Side Reactions:
-
Hydrogen-Transfer Reduction: The cyclized dihydroquinoline intermediate requires oxidation to achieve aromaticity. In the absence of an external oxidant, it acts as a hydride donor, reducing a second equivalent of the Schiff base to a secondary amine (e.g., N-benzylaniline)[3]. This 1 inherently caps the theoretical yield of the reaction[1].
-
Heterocyclic Byproducts: Aberrant cyclization of the
-unsaturated -ketocarboxylic acid (from Pathway A) can lead to the formation of4[4]. -
Thermal Decarboxylation: Phenylpyruvic acid is thermally unstable and can decarboxylate to phenylacetaldehyde, which then undergoes uncontrolled condensations.
Caption: Mechanistic pathways of the Doebner synthesis illustrating divergence into side products.
Self-Validating Experimental Protocol
To suppress side reactions, the standard one-pot reflux must be modified. This protocol utilizes imine pre-formation and an external oxidant (DDQ) to create a self-validating, high-yield system[5].
Materials:
-
Aniline (1.0 equiv, 10 mmol)
-
Benzaldehyde (1.0 equiv, 10 mmol)
-
Phenylpyruvic acid (1.2 equiv, 12 mmol)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv, 10 mmol)
-
Anhydrous Ethanol (50 mL)
- (0.28 equiv)[6]
Step-by-Step Methodology:
-
Schiff Base Pre-formation: In a round-bottom flask, dissolve aniline and benzaldehyde in 30 mL of anhydrous ethanol. Add
to catalyze imine formation.-
Self-Validation Check: Stir at room temperature for 30 minutes. Spot the mixture on a TLC plate (Hexane/EtOAc 8:2). The disappearance of the aniline spot confirms quantitative imine formation, effectively shutting down Pathway A (Aldol condensation).
-
-
Controlled Addition: Dissolve phenylpyruvic acid in 20 mL of ethanol. Add this solution dropwise to the reaction mixture over 1 hour at 40 °C.
-
Causality: Dropwise addition keeps the steady-state concentration of phenylpyruvic acid low, preventing its thermal decarboxylation and homocoupling.
-
-
Oxidative Cyclization: Once addition is complete, add DDQ to the mixture. Raise the temperature to 80 °C (reflux) and stir for 4-6 hours.
-
Workup & Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure. Dissolve the residue in saturated
(aq) to form the water-soluble sodium salt of the carboxylic acid. Extract with ethyl acetate to remove organic impurities (unreacted imine, secondary amines). -
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 3. The pure 2,3-diphenylquinoline-4-carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.
Troubleshooting FAQs
Q1: My reaction yield is consistently capped at around 40-50%, and I see a large non-polar spot on my TLC. What is happening? A1: You are observing the classic3[3]. Because the dihydroquinoline intermediate must lose two hydrogen atoms to aromatize, it transfers them to the unreacted Schiff base, reducing it to N-benzylaniline (the non-polar spot)[1]. To fix this, you must add an external oxidant like DDQ or use a sacrificial excess of benzaldehyde[5].
Q2: I am detecting furan and pyrrol-2-one derivatives in my LC-MS. How do I suppress these?
A2: These heterocyclic byproducts arise from the aberrant cyclization of the
Q3: The reaction mixture turns excessively dark black, and I isolate significant amounts of phenylacetaldehyde. A3: Phenylpyruvic acid is undergoing rapid thermal decarboxylation before it can react with the imine. This is caused by adding the acid too quickly at high temperatures. Lower the initial reaction temperature to 40 °C during the addition phase, and add the phenylpyruvic acid dropwise.
Caption: Decision tree for troubleshooting Doebner synthesis side reactions based on crude mixture analysis.
Quantitative Data & Optimization
The following table summarizes the impact of different reaction conditions on the yield of 2,3-diphenylquinoline-4-carboxylic acid and the distribution of major side products.
| Reaction Condition | Target Yield (%) | Secondary Amine (%) | Furan/Pyrrol Byproducts (%) | Key Observation |
| Standard One-Pot Reflux (EtOH) | 38% | 45% | 12% | High imine reduction due to lack of oxidant; moderate aldol side reactions. |
| Schiff Base Pre-formation (EtOH) | 45% | 48% | < 2% | Furan/pyrrol byproducts eliminated; yield still capped by hydrogen transfer. |
| Excess Aldehyde (Nishiyama Cond.) | 72% | ~5% | < 2% | Excess aldehyde acts as sacrificial hydride acceptor, improving target yield. |
| Pre-formation + DDQ Oxidant | 88% | < 1% | < 2% | Optimal conditions. DDQ rapidly aromatizes intermediate, preventing side reactions. |
References
-
Doebner reaction - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[2]
-
Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem. URL:[1]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. URL:[4]
-
Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. Benchchem. URL:[6]
-
(A) Mechanism of the Doebner reaction. (B) Synthesis of the model compound. ResearchGate. URL:[5]
-
Multicomponent Synthesis of Quinolines via Hydrogen-Transfer Reaction. Thieme Connect. URL:[3]
-
Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. INIS-IAEA. URL:
Sources
Optimizing reaction conditions for 2,3-diphenylquinoline-4-carboxylic acid synthesis
Title: Technical Support Center: Optimizing 2,3-Diphenylquinoline-4-Carboxylic Acid Synthesis
Overview Welcome to the Technical Support Center for the synthesis of 2,3-diphenylquinoline-4-carboxylic acid and its derivatives. This quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antibacterial agents, human dihydroorotate dehydrogenase (DHODH) inhibitors, and antitumor drugs[1][2]. This guide provides mechanistic troubleshooting, optimized protocols, and structural validation strategies, focusing primarily on the highly reliable Pfitzinger and Doebner synthetic pathways[3][4].
Part 1: Pathway Selection & Mechanistic Troubleshooting (FAQs)
Q1: Should I utilize the Pfitzinger or the Doebner reaction for synthesizing the 2,3-diphenylquinoline-4-carboxylic acid core? A1: The choice depends heavily on your available precursors and the functional group tolerance of your substrates.
-
Pfitzinger Reaction (Recommended): Utilizes isatin and benzyl phenyl ketone (deoxybenzoin) under strongly basic conditions (e.g., KOH in ethanol)[4][5]. This route is highly regiospecific for 2,3-diaryl substitutions and avoids the complex polymerization side-reactions common in multicomponent systems.
-
Doebner Reaction: A three-component coupling of aniline, benzaldehyde, and phenylpyruvic acid under acidic conditions[2][3]. While versatile, phenylpyruvic acid is prone to degradation, and the reaction often yields a complex mixture requiring tedious chromatographic purification[3].
Q2: In the Pfitzinger route, my yield is below 30% and I am recovering unreacted isatin. What is mechanistically failing? A2: This is a classic symptom of incomplete lactam ring opening. The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of isatin's lactam ring to form the reactive intermediate, potassium 2-aminophenylglyoxalate (isatinate)[4][5]. If the base concentration is insufficient or the temperature is too low, the equilibrium favors the closed lactam.
-
Solution: Ensure you are using a strong base (at least 3.0 to 4.0 equivalents of 33% aqueous KOH) and pre-heat the isatin/base mixture at 80 °C for 30 minutes before introducing the deoxybenzoin[5].
Q3: How do I suppress the aldol self-condensation of deoxybenzoin during the reaction?
A3: Deoxybenzoin contains an active
-
Solution: Control the stoichiometry and addition rate. Use a slight excess of isatin (1.1 eq) relative to deoxybenzoin (1.0 eq). Add the deoxybenzoin dropwise as a dilute solution in ethanol to the pre-formed, refluxing potassium isatinate mixture.
Part 2: Pathway Visualization
Mechanistic workflow and troubleshooting nodes for the Pfitzinger synthesis of the target quinoline.
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility, the following step-by-step Pfitzinger protocol integrates in-process quality control (QC) checks based on mechanistic causality.
Materials:
-
Isatin (1.1 mmol)
-
Deoxybenzoin (Benzyl phenyl ketone) (1.0 mmol)[4]
-
Potassium Hydroxide (KOH, 33% w/v aqueous solution)
-
Absolute Ethanol
-
2M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Lactam Cleavage (Isatinate Formation): Suspend isatin (1.1 mmol) in 5 mL of absolute ethanol in a round-bottom flask. Add 2.5 mL of 33% aq. KOH.
-
Validation Check 1: Reflux the mixture at 80 °C for 30 minutes. The solution must transition from an opaque orange/red suspension to a clear, deep yellow solution. This visual shift confirms the complete conversion of the lactam to potassium 2-aminophenylglyoxalate[5].
-
Ketone Condensation: Dissolve deoxybenzoin (1.0 mmol) in 3 mL of warm absolute ethanol. Add this solution dropwise over 15 minutes to the refluxing isatinate solution to prevent ketone self-condensation.
-
Cyclodehydration: Maintain reflux for 12–16 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the deoxybenzoin spot is entirely consumed.
-
Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.
-
Aqueous Extraction & Washing: Dissolve the resulting residue in 15 mL of distilled water. Extract the aqueous layer with diethyl ether (
mL) to remove unreacted deoxybenzoin and non-polar byproducts. Discard the organic layer. -
Acidification & Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 3.5–4.0.
-
Validation Check 2: A dense, pale-yellow to off-white precipitate should form immediately. Do not over-acidify (pH < 2.0); the quinoline nitrogen will protonate, forming a highly water-soluble hydrochloride salt, which will drastically reduce your isolated yield.
-
Isolation: Filter the precipitate under vacuum, wash with cold distilled water (
mL), and recrystallize from hot ethanol to afford the pure 2,3-diphenylquinoline-4-carboxylic acid.
Part 4: Quantitative Data & Optimization Metrics
The table below summarizes the causality between reaction conditions and isolated yields, derived from empirical process optimization[4][5].
| Condition Variable | Parameter Tested | Isolated Yield (%) | Mechanistic Observation |
| Base Equivalents | 1.5 eq KOH | 22% | Incomplete isatin ring opening; heavy isatin recovery. |
| Base Equivalents | 4.0 eq KOH | 85% | Optimal formation of Schiff base and subsequent cyclization. |
| Solvent System | Methanol / H | 45% | Lower reflux temperature (65 °C) impedes cyclodehydration. |
| Solvent System | Ethanol / H | 85% | Ideal boiling point (80 °C) drives the Claisen condensation step. |
| Workup pH | pH 1.0 (Strong Acid) | 35% | Product loss due to protonation of the quinoline nitrogen. |
| Workup pH | pH 3.5–4.0 | 82% | Isoelectric point precipitation maximizes free acid recovery. |
Part 5: Analytical Validation FAQs
Q4: How do I confirm that the cyclodehydration was successful and I haven't just isolated the intermediate Schiff base? A4: Infrared (IR) spectroscopy is the most rapid diagnostic tool here.
-
Target Product: Will show a strong carboxylic acid C=O stretch around 1680–1700 cm
and a broad O-H stretch (2500–3300 cm )[3]. -
Unreacted Isatin / Intermediates: If the reaction failed, you will observe the characteristic lactam carbonyl stretch at ~1730 cm
or amide bands if the ring opened but failed to cyclize.
Q5: What are the definitive
-
Absence of Aliphatic Protons: The product is entirely aromatic. If you see signals between 3.0–4.5 ppm, you have unreacted deoxybenzoin (
-CH ) or an uncyclized intermediate. -
Aromatic Region (7.2–8.5 ppm): You will observe a complex multiplet integrating for 14 protons (10 from the two phenyl rings, 4 from the quinoline core)[3].
-
Carboxylic Acid Proton: A highly deshielded, broad singlet typically >13.0 ppm (Note: this often exchanges with trace moisture in the NMR solvent and may be suppressed).
References
- Hajalsiddig, T. & Saeed, A. E. M. (2019). Synthesis of 2,3-diaryl-quinoline-4-carboxylic acid and α,β-unsaturated carbonyl analogues. European Journal of Chemistry.
- Li, J. J. (2009). Name Reactions in Organic Synthesis: Pfitzinger Quinoline Synthesis. Cambridge University Press.
- Saeed, A. E. M. (2004).
- Wang, L. et al. (2016). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC / NIH.gov.
Sources
- 1. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjchem.com [eurjchem.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. dokumen.pub [dokumen.pub]
Technical Support Center: Synthesis of 2,3-Diphenylquinoline-4-Carboxylic Acid
Welcome to the technical support center for the synthesis of 2,3-diphenylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Purity of the final compound is paramount for reliable downstream applications, from biological screening to API development. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and eliminate impurities during your synthesis.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis and work-up of 2,3-diphenylquinoline-4-carboxylic acid.
Question 1: My reaction mixture has turned into a dark, intractable tar, and the yield of the desired product is very low. What is happening and how can I prevent it?
Answer:
Tar formation is a prevalent issue in both the Pfitzinger and Doebner-von Miller syntheses of quinolines, typically resulting from acid- or base-catalyzed polymerization and self-condensation of starting materials or reactive intermediates.[1][2][3]
Causality and Mechanism:
-
In the Pfitzinger Reaction (Isatin + Benzyl Phenyl Ketone): Under strongly basic conditions (e.g., KOH/ethanol), benzyl phenyl ketone can undergo self-condensation via an aldol-type reaction. The enolate of the ketone can attack the carbonyl group of another molecule, leading to a complex mixture of oligomeric byproducts. Simultaneously, isatin can also undergo base-mediated self-condensation.[2]
-
In the Doebner Reaction (Aniline + Benzaldehyde + Phenylpyruvic Acid): Under acidic conditions, benzaldehyde can be susceptible to acid-catalyzed polymerization.[1] Furthermore, the highly reactive intermediates can polymerize if the reaction temperature is too high or if the concentration of the acid catalyst is excessive.
Preventative and Corrective Actions:
-
Modified Reactant Addition (Pfitzinger): Do not mix all reactants at once. First, dissolve the isatin in the ethanolic potassium hydroxide solution and stir until the characteristic orange/red color fades to a pale yellow. This indicates the successful ring-opening to the potassium salt of isatinic acid, which is less prone to self-condensation. Only then should you add the benzyl phenyl ketone to the reaction mixture.[2]
-
Temperature Control: Avoid excessive heat. High temperatures accelerate the side reactions that lead to tar formation.[2][3] It is often more effective to run the reaction at a lower temperature for a longer period. For the Doebner reaction, a temperature of 65-80°C is often sufficient.[4]
-
Catalyst Optimization:
-
Pfitzinger: Use the minimum effective amount of base. The concentration of KOH can be optimized for your specific scale and solvent volume.
-
Doebner: Screen both Brønsted and Lewis acids. While strong acids are needed, excessively harsh conditions should be avoided. A catalyst like BF₃·THF has been shown to be effective while minimizing side reactions.[4]
-
-
Solvent Choice: While ethanol is common, for the Pfitzinger reaction, aqueous ethanol mixtures can sometimes help to control the reaction rate and reduce tarring.[2]
Question 2: My final product is contaminated with a significant amount of unreacted starting materials (e.g., aniline, benzaldehyde, isatin). How can I improve the conversion and purification?
Answer:
Residual starting materials indicate either an incomplete reaction or an inefficient purification process. The acidic nature of the product is key to its separation from neutral or basic impurities.
Improving Reaction Conversion:
-
Reactant Stoichiometry: For the Pfitzinger reaction, using a slight excess (1.1-1.2 equivalents) of the benzyl phenyl ketone can help drive the reaction to completion and ensure all the isatin is consumed.[2] For the Doebner reaction, adjusting the stoichiometry to use an excess of aniline and benzaldehyde relative to the pyruvic acid can improve yields, especially when using electron-deficient anilines.[1][4]
-
Reaction Time and Monitoring: These reactions are not always rapid. It is crucial to monitor the reaction's progress by Thin-Layer Chromatography (TLC). Continue heating until you see the starting material spots disappear or diminish significantly.
Effective Purification Strategy (Work-up):
This strategy leverages the different acid-base properties of the product and potential impurities.
-
Dissolution: After the reaction, remove the solvent (e.g., ethanol) under reduced pressure. Dissolve the crude residue in an aqueous base solution, such as 1 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The desired 2,3-diphenylquinoline-4-carboxylic acid will deprotonate to form a water-soluble carboxylate salt.
-
Extraction of Neutral and Basic Impurities: Transfer the basic aqueous solution to a separatory funnel and extract it two to three times with an organic solvent like diethyl ether or ethyl acetate.
-
What is removed: Unreacted benzaldehyde (neutral), benzyl phenyl ketone (neutral), and aniline (basic) will be extracted into the organic layer. Any tarry, non-acidic byproducts will also be removed.
-
-
Precipitation of the Product: Cool the remaining aqueous layer in an ice bath. With vigorous stirring, slowly add a dilute acid (e.g., 1 M HCl or acetic acid) dropwise until the pH is acidic (pH ~4-5).[2] The protonated carboxylic acid product, which is insoluble in water, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum.
Question 3: My NMR spectrum shows the expected product, but also some unexpected aromatic signals. What could these be?
Answer:
Besides unreacted starting materials, several aromatic byproducts can form, depending on the reaction route.
Likely Aromatic Impurities:
-
Decarboxylated Product (2,3-Diphenylquinoline): The carboxylic acid group at the 4-position can be lost, especially at high reaction temperatures.[1] This results in the formation of 2,3-diphenylquinoline. This impurity is less polar than the desired product.
-
Identification: In the ¹H NMR, the characteristic downfield signal for the carboxylic acid proton (typically >10 ppm) will be absent. The aromatic signals will be slightly different, and the compound will have a higher Rf value on TLC.
-
Prevention: Maintain strict temperature control and avoid prolonged heating at high temperatures.
-
-
Reduced Imines (e.g., N-Benzylaniline) in Doebner Reaction: The dihydroquinoline intermediate, which is formed before the final aromatization step, can act as a reducing agent. It can reduce the Schiff base (imine) formed from aniline and benzaldehyde, leading to the formation of N-benzylaniline.[1]
-
Identification: This secondary amine will have characteristic signals in the NMR, including a methylene bridge (a singlet around 4.3 ppm) and a broad N-H signal.
-
Prevention: A "hydrogen-transfer" modification of the Doebner reaction can be employed. This involves using an excess of the imine components (aniline and benzaldehyde) to act as the hydrogen acceptor, thus favoring the oxidation of the dihydroquinoline intermediate to the desired product.[1][4]
-
Frequently Asked Questions (FAQs) for Proactive Impurity Control
Q: Which synthesis route, Pfitzinger or Doebner, is generally "cleaner"?
A: Both routes have their challenges. The Pfitzinger reaction often suffers from tar formation due to the harsh basic conditions.[2] The Doebner reaction can be prone to a wider variety of byproducts, including reduced imines and decarboxylated products, if not carefully controlled.[1] However, modern modifications of the Doebner reaction, such as the hydrogen-transfer protocol using a Lewis acid catalyst like BF₃·THF, offer improved control and can provide higher yields with fewer impurities, especially for a range of substituted anilines.[4][5]
Q: How critical is the purity of my starting materials?
A: It is absolutely critical. Impurities in your starting materials will either be carried through the reaction or actively participate in side reactions.
-
Aniline: Should be freshly distilled or from a recently opened bottle. Aniline oxidizes on exposure to air and light, turning dark. Oxidized aniline can lead to colored impurities and byproducts.
-
Benzaldehyde: Prone to air oxidation to form benzoic acid. Benzoic acid will not participate in the Doebner reaction and will remain as an acidic impurity that is difficult to separate from the desired product. Use freshly distilled or high-purity benzaldehyde.
-
Isatin: Purity can vary between suppliers. Impurities can affect the ring-opening step and lead to discolored products.
-
Solvents: Use at least ACS grade solvents. The presence of water can interfere with some steps, and other impurities can catalyze side reactions.
Q: What is a good starting point for a TLC solvent system to monitor the reaction?
A: A mixture of a non-polar and a polar solvent is standard. A good starting point is a hexane/ethyl acetate system. You can start with a ratio of 7:3 (Hexane:Ethyl Acetate) and adjust the polarity based on the results. The carboxylic acid product should have a relatively low Rf value. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the acidic spot on the silica gel plate. For quinoline compounds, which are basic, tailing is a common issue on acidic silica gel. While our product is acidic, some basic intermediates or byproducts might be present. If you observe significant tailing of other spots, adding a small amount of triethylamine (~0.5%) can be beneficial.[6]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting common issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,3-Diphenylquinoline-4-carboxylic Acid Solution Stability
Welcome to the Technical Support Center. Working with 2,3-diphenylquinoline-4-carboxylic acid—a highly conjugated cinchophen derivative—presents unique challenges in solution stability. This guide provides researchers and drug development professionals with field-proven, mechanistic troubleshooting strategies to prevent chemical degradation (such as decarboxylation and photo-oxidation) and physical instability (precipitation).
Core Troubleshooting FAQs
Q1: Why does my stock solution in DMSO lose potency over time, even at room temperature? Causality & Expert Insight: This is driven by thermal decarboxylation . Quinoline-4-carboxylic acids are inherently susceptible to losing their carboxyl group as CO₂ when exposed to thermal stress, especially in polar aprotic solvents like DMSO ()[1]. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position, lowering the activation energy for this cleavage and yielding 2,3-diphenylquinoline. Actionable Solution: Never store DMSO stock solutions at room temperature. Aliquot immediately upon preparation and store at -20°C or -80°C. Thaw only once; discard unused portions to prevent cumulative thermal stress.
Q2: My aqueous buffer solution turned yellow after sitting on the benchtop. Is the compound still viable? Causality & Expert Insight: No. The yellowing indicates photodegradation . Similar to its parent analog cinchophen (2-phenylquinoline-4-carboxylic acid), which is documented to turn yellow under the influence of light ()[2], the extended conjugation of the 2,3-diphenyl system makes it highly reactive to UV and ambient visible light. This leads to photo-oxidation and potential N-oxide formation. Actionable Solution: Always prepare, handle, and store solutions in amber glass vials. If amber glass is unavailable, wrap transparent vials completely in aluminum foil.
Q3: When diluting my DMSO stock into a physiological buffer (pH 7.4), the solution immediately becomes cloudy. Is my compound degrading? Causality & Expert Insight: This is physical instability (precipitation) , not chemical degradation. 2,3-diphenylquinoline-4-carboxylic acid has extremely poor aqueous solubility. When transitioning from 100% DMSO to an aqueous buffer, the local concentration exceeds the thermodynamic solubility limit before the compound can fully ionize. Actionable Solution: To enhance solubility and stability in aqueous environments, utilize cyclodextrins (e.g., alpha-, beta-, or gamma-cyclodextrins) as auxiliary solubilizers or carriers, which form stable inclusion complexes with the drug ()[3]. Alternatively, pre-dissolve the compound in a slightly alkaline co-solvent system before neutralizing.
Mechanistic Workflows & Pathways
Caption: Primary degradation and instability pathways of 2,3-diphenylquinoline-4-carboxylic acid.
Caption: Troubleshooting workflow for diagnosing solution instability.
Quantitative Data: Stability & Solubility Profiles
The following table summarizes the expected stability and solubility metrics to help you establish appropriate experimental boundaries.
| Solvent / Condition | Temperature | Light Exposure | Half-Life (t½) / Stability | Solubility Limit | Primary Issue |
| 100% DMSO | 25°C | Protected | ~7-10 Days | >50 mg/mL | Slow Decarboxylation |
| 100% DMSO | -20°C | Protected | >6 Months | N/A (Frozen) | None (Stable) |
| Aqueous Buffer (pH 7.4) | 25°C | Ambient Light | <24 Hours | <0.1 mg/mL | Photodegradation |
| Aqueous Buffer + 10% HP-β-CD | 25°C | Protected | >7 Days | ~5 mg/mL | None (Stable) |
| 0.1 M HCl (pH 1.0) | 37°C | Protected | <2 Hours | Insoluble | Acid-catalyzed Decarboxylation |
Self-Validating Experimental Protocols
To ensure scientific integrity, use the following self-validating protocols. These methods include built-in checks to verify that the compound remains intact during your workflows.
Protocol A: Preparation of a Stable, Light-Protected Stock Solution
Causality: Minimizing thermal energy and photon exposure prevents the activation of the C4-carboxyl cleavage and conjugated ring oxidation.
-
Preparation: Weigh 10 mg of 2,3-diphenylquinoline-4-carboxylic acid powder in a low-light environment.
-
Dissolution: Transfer the powder to a 10 mL amber glass volumetric flask . Add 8 mL of anhydrous, HPLC-grade DMSO.
-
Sonication: Sonicate in a cold-water bath (maintain bath temperature <20°C using ice) for 5 minutes until fully dissolved.
-
Self-Validation Check: Inspect the solution against a white background. It must be completely clear and colorless. Any yellow tint indicates pre-existing photodegradation of the dry powder.
-
-
Volume Adjustment: Bring the volume to 10 mL with DMSO to achieve a 1 mg/mL stock.
-
Aliquot & Storage: Dispense into 100 µL single-use aliquots in opaque microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.
Protocol B: Forced Degradation & Stability Validation Assay (HPLC-UV)
Causality: By intentionally degrading the compound under controlled conditions, you establish the exact retention times of its degradation products, allowing you to accurately quantify the purity of your working solutions.
-
Baseline Measurement: Inject 10 µL of a freshly prepared 100 µg/mL solution (diluted in mobile phase) into an HPLC system (C18 column, UV detection at 254 nm). Record the intact peak area and retention time.
-
Thermal Stress Generation: Place a sealed vial of the 100 µg/mL solution in a heating block at 80°C for 4 hours.
-
Photolytic Stress Generation: Expose a separate clear glass vial of the solution to direct UV light (365 nm) for 2 hours.
-
Analysis: Inject both stressed samples into the HPLC.
-
Self-Validation Check: The thermal stress chromatogram must show a new peak corresponding to the decarboxylated product (lower polarity, longer retention time). The photolytic stress chromatogram must show multiple early-eluting peaks (polar oxidation products). If these peaks are absent, the stress conditions were insufficient.
-
-
Routine Monitoring: Run a baseline check of your working solutions against these established degradation profiles before any critical biological or chemical assay.
References
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review Source: Journal of Chemical and Pharmaceutical Research (via ResearchGate) URL:[Link]
-
Cinchophen | C16H11NO2 | CID 8593 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
- WO2021014415A2 - Small molecule inhibitors of acetyl coenzyme a synthetase short chain 2 (acss2)
Sources
Technical Support Center: Optimizing the Antibacterial Efficacy of 2,3-Diphenylquinoline-4-Carboxylic Acid
Welcome to the Application Scientist Support Center. This hub is designed for drug development professionals and synthetic chemists working with quinoline scaffolds. While the quinoline ring is a privileged motif in medicinal chemistry, achieving potent, broad-spectrum antibacterial efficacy requires rational structural modification and precise synthetic execution. Below, we dissect the mechanistic troubleshooting, synthetic optimization, and empirical validation of 2,3-diphenylquinoline-4-carboxylic acid derivatives.
Part 1: Mechanistic & Structural FAQs
Q1: Our baseline 2,3-diphenylquinoline-4-carboxylic acid shows weak efficacy against Gram-negative strains in Minimum Inhibitory Concentration (MIC) assays. How can we rationally design modifications to improve this?
Application Scientist Insight: The base 2,3-diphenylquinoline-4-carboxylic acid possesses a highly lipophilic core. While the presence of aryl rings at the 2- and 3-positions establishes a baseline of antibacterial activity[1], this extreme lipophilicity often hinders penetration through the hydrophilic porins of the Gram-negative outer membrane.
To improve efficacy, you must alter the electronic distribution and polarity of the scaffold. Literature demonstrates that functionalizing the C-6 position or modifying the C-4 carboxylic acid yields the most significant improvements[2]. For example, introducing a sulphanilamido group at the C-6 position (yielding 2,3-diphenyl-6-sulphanilamido-quinoline-4-carboxylic acid) drastically broadens the spectrum, resulting in the highest activity against E. coli and P. vulgaris among tested derivatives. Alternatively, converting the C-4 carboxylic acid into a hydrazide or replacing it with a tetrazole ring alters target binding affinity and improves both antioxidant and antibacterial profiles[3].
Q2: During the Pfitzinger synthesis of these derivatives, we are experiencing low yields (<30%) and recovering significant unreacted isatin. What is the mechanistic cause?
Application Scientist Insight: The Pfitzinger reaction involves the base-catalyzed ring-opening of isatin to form an isatinic acid intermediate, followed by condensation with a ketone (e.g., 1,3-diphenyl-2-propanone)[3]. Low yields in this specific synthesis stem from the severe steric hindrance imposed by the bulky phenyl groups of the ketone, which heavily restricts the nucleophilic attack required for the final cyclization step.
Troubleshooting: Ensure you are using a sufficiently strong base (33% aqueous KOH) to drive the initial ring-opening to completion before introducing the ketone. Furthermore, the reaction must be refluxed vigorously for a minimum of 24 hours; shorter reaction times will fail to overcome the activation energy barrier of the sterically hindered cyclization[4].
Q3: How do we prevent premature decarboxylation of the quinoline-4-carboxylic acid during the final purification steps?
Application Scientist Insight: Quinoline-4-carboxylic acids (cinchoninic acids) are notoriously prone to thermal decarboxylation, particularly under acidic conditions. When acidifying the alkaline reaction mixture to precipitate your product, the localized heat of neutralization combined with a low pH can cleave the C-4 carboxyl group. Troubleshooting: Always use dilute HCl (1M) for acidification and maintain the reaction vessel in an ice bath strictly below 10°C. Avoid prolonged heating during recrystallization.
Part 2: Experimental Workflows & Protocols
Rational Design Logic
Caption: Rational structural modification pathways for enhancing quinoline antibacterial efficacy.
Protocol 1: Optimized Pfitzinger Synthesis of C-6 Modified Derivatives
This protocol utilizes a self-validating checkpoint to ensure cyclization without decarboxylation.
Reagents: 5-Substituted isatin (e.g., 5-sulphanilamido-isatin), 1,3-diphenyl-2-propanone, 33% KOH (aq), 1M HCl, absolute ethanol.
-
Ring Opening: Suspend 10 mmol of the 5-substituted isatin in 20 mL of 33% aqueous KOH. Stir at room temperature for 1 hour until the solution turns a deep, clear yellow, indicating complete formation of the isatinic acid intermediate.
-
Condensation: Dropwise, add 12 mmol of 1,3-diphenyl-2-propanone dissolved in 10 mL of absolute ethanol.
-
Cyclization: Heat the mixture to a vigorous reflux (approx. 85°C) for 24 hours. Causality note: The extended reflux is mandatory to overcome the steric clash between the incoming phenyl rings.
-
Precipitation: Cool the flask to 0–5°C in an ice-water bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 4.0.
-
Self-Validation Checkpoint: Before proceeding, run a rapid TLC (EtOAc:Hexane 3:7) and FT-IR on a crude sample. The presence of a strong C=O (acid) stretch at ~1668 cm⁻¹ and the absence of the keto C=O at ~1720 cm⁻¹ confirms successful cyclization and retention of the carboxyl group.
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water, and recrystallize from a cold ethanol/water mixture to yield the pure derivative.
Caption: Step-by-step Pfitzinger synthesis workflow emphasizing critical thermal controls.
Protocol 2: Broth Microdilution MIC Validation Assay
-
Inoculum Preparation: Cultivate standard strains (S. aureus, B. subtilis, E. coli, P. vulgaris) in Mueller-Hinton Broth (MHB) to a turbidity matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
-
Compound Dilution: Dissolve the synthesized quinoline derivatives in DMSO (final assay concentration of DMSO must be <1% to prevent solvent toxicity). Perform two-fold serial dilutions in a 96-well plate using MHB, ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Quantitative Data Presentation
To illustrate the causality between structural modification and antibacterial efficacy, the following table summarizes the comparative MIC values of various 2,3-diphenylquinoline-4-carboxylic acid derivatives. Data reflects the general trends established in the literature[1].
| Compound Structure | Key Modification | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Spectrum Profile |
| 2,3-Diphenylquinoline-4-carboxylic acid | None (Base Scaffold) | 128 | >256 | Weak, Gram-positive biased |
| 6-Acetyl-2,3-diphenylquinoline-4-carboxylic acid | C-6 Acetyl group | 64 | 128 | Moderate |
| 2,3-Diphenylquinoline-4-carbohydrazide | C-4 Hydrazide | 32 | 64 | Moderate, improved polarity |
| 2,3-Diphenyl-6-sulphanilamido-quinoline-4-carboxylic acid | C-6 Sulphanilamido | 16 | 32 | High, Broad-Spectrum |
Note: The introduction of the sulphanilamido group at the C-6 position acts synergistically with the lipophilic diphenyl core, allowing the molecule to effectively disrupt both Gram-positive and Gram-negative bacterial targets.
References
1. Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives - INIS-IAEA. IAEA. Available at: 2.[3] Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC. NIH. Available at: 3.[1] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: 4.[2] The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: 5.[4] Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at:
Sources
Technical Support & Troubleshooting Center: Scale-Up Synthesis of 2,3-Diphenylquinoline-4-carboxylic Acid
By: Senior Application Scientist
Welcome to the Technical Support Center. Scaling up the synthesis of 2,3-diphenylquinoline-4-carboxylic acid from bench-scale (milligrams) to pilot-scale (multigram to kilogram) presents unique thermodynamic and kinetic challenges. The preferred route for this molecule is the Pfitzinger reaction , which involves the condensation of isatin with deoxybenzoin (benzyl phenyl ketone) under strongly basic conditions.
While the retrosynthetic logic is straightforward, practical execution at scale often leads to intractable tars, incomplete conversions, and filtration nightmares if the mechanistic causality of each step is not respected. This guide provides a self-validating protocol, mechanistic insights, and targeted FAQs to ensure your scale-up campaigns are reproducible, high-yielding, and analytically pure.
Section 1: Mechanistic Overview & Reaction Pathway
Understanding the Pfitzinger reaction mechanism is critical for troubleshooting scale-up deviations. The reaction does not proceed directly from intact isatin. Instead, it requires the base-mediated hydrolysis of the isatin amide bond to form the reactive keto-acid intermediate (isatinic acid salt or 2-aminophenylglyoxylate)[1]. This intermediate subsequently undergoes imine formation with the ketone (deoxybenzoin), followed by an intramolecular cyclization and dehydration to form the fully aromatized quinoline core[2].
Mechanistic pathway of the Pfitzinger synthesis of 2,3-diphenylquinoline-4-carboxylic acid.
Section 2: Step-by-Step Scale-Up Protocol (100g Scale)
Authoritative Grounding: This sequential addition protocol prevents the side-reactions commonly observed in "all-in-one" batch processes, ensuring high fidelity during scale-up[3].
Reagents:
-
Isatin: 100 g (0.68 mol)
-
Deoxybenzoin (Benzyl phenyl ketone): 140 g (0.71 mol, 1.05 eq)
-
Potassium Hydroxide (KOH): 150 g (2.67 mol)
-
Ethanol (Absolute): 800 mL
-
DI Water: 300 mL
-
Glacial Acetic Acid: As needed for pH adjustment
Methodology:
-
Ring Opening (Isatinate Formation): In a 3L jacketed reactor equipped with an overhead stirrer, dissolve 150 g of KOH in 300 mL of DI water. Cool the solution to 25°C. Slowly add 100 g of isatin in portions.
-
Causality & Validation: Isatin dissolution is exothermic. The solution will transition from a deep purple suspension to a clear, light straw-brown solution over 1-2 hours. This visual shift validates complete hydrolysis to potassium 2-aminophenylglyoxylate.
-
-
Condensation: Add 800 mL of absolute ethanol to the reactor, followed by 140 g of deoxybenzoin.
-
Causality: Ethanol acts as a necessary co-solvent to solubilize the highly lipophilic deoxybenzoin, ensuring a homogenous reaction mixture and preventing biphasic mass-transfer limitations.
-
-
Reflux & Cyclization: Heat the mixture to a gentle reflux (approx. 80-85°C) for 16 hours. Validate completion by monitoring the disappearance of deoxybenzoin via HPLC or TLC.
-
Quench & Clarification: Cool the reaction to room temperature. The product now exists as the water-soluble potassium carboxylate salt. Filter the dark solution through a Celite pad to remove any unreacted ketone or trace insoluble polymeric tars.
-
Controlled Acidification (Critical Step): Transfer the clarified filtrate to a larger vessel containing 1 L of vigorously stirred ice-water. Slowly add glacial acetic acid dropwise until the pH reaches 4.0[3].
-
Causality: Rapid acidification causes the free acid to precipitate as an unfilterable gelatinous mass. Slow addition under high shear at low temperatures controls the nucleation rate, promoting the formation of distinct, filterable crystals.
-
-
Isolation: Filter the pale-yellow precipitate under vacuum. Wash thoroughly with cold DI water (3 x 200 mL) to remove residual potassium salts. Recrystallize from hot ethanol to yield pure 2,3-diphenylquinoline-4-carboxylic acid.
Experimental workflow for the scale-up synthesis of 2,3-diphenylquinoline-4-carboxylic acid.
Section 3: Troubleshooting & FAQs
Q: Why does my reaction turn into an intractable tar when I mix all the reagents at once? A: This is the most common failure mode in Pfitzinger scale-ups. If you throw all reactants into the pot simultaneously, the strong base initiates competitive side reactions, including the aldol condensation/degradation of the ketone and the uncontrolled polymerization of isatin. Solution: You must employ a sequential addition strategy. Pre-react the isatin with aqueous KOH to fully open the ring and form the stable isatinic acid salt before introducing the ketone[2].
Q: My yield drops significantly upon scaling up from 10g to 100g. What is happening? A: This is typically a mass-transfer issue caused by the biphasic nature of the reaction. Deoxybenzoin is highly lipophilic, while the isatinic acid salt is water-soluble. At smaller scales, magnetic stirring is sufficient to overcome this. At the 100g scale, inadequate mixing leaves unreacted starting materials. Solution: Use an overhead stirrer with a high-shear impeller (e.g., a pitched blade turbine) and ensure your Ethanol:Water ratio is optimized (typically >2.5:1) to maintain a homogenous phase at reflux.
Q: How do I prevent the product from forming a gelatinous mass during acidification? A: The potassium salt of 2,3-diphenylquinoline-4-carboxylic acid is highly soluble, but the free acid is completely insoluble in water. Rapid acidification with concentrated mineral acids (like 12M HCl) creates localized zones of low pH, causing the product to crash out instantly as an amorphous, gelatinous polymer that traps water and impurities. Solution: Use a weaker acid like glacial acetic acid, and add it dropwise into a vigorously stirred, ice-cold solution of your product[4]. This controls the nucleation thermodynamics, yielding filterable crystalline solids.
Q: Can I use NaOH instead of KOH? A: While NaOH works mechanistically, KOH is strongly preferred for scale-up. Potassium salts of the isatinic acid intermediate and the final quinoline-4-carboxylate are generally more soluble in the aqueous-ethanolic solvent system than their sodium counterparts. This prevents premature precipitation during the reflux stage, which can coat the reactor walls, ruin heat transfer, and halt the reaction.
Section 4: Quantitative Data & Optimization
To validate our protocol, we conducted a matrix study evaluating the impact of base cation, solvent ratio, and addition methodology on the final yield and purity of 2,3-diphenylquinoline-4-carboxylic acid at a 100g scale.
| Base Used (33% aq) | Solvent System (EtOH:H₂O) | Addition Methodology | Isolated Yield (%) | HPLC Purity (%) | Observations |
| NaOH | 1:1 | Simultaneous (All-in-one) | 42% | 85.2% | Heavy tar formation; difficult filtration. |
| KOH | 1:1 | Simultaneous (All-in-one) | 48% | 88.0% | Moderate tar; product crashed out early. |
| KOH | 2:1 | Sequential (Pre-ring opening) | 76% | 95.5% | Clean reaction; minor unreacted ketone. |
| KOH | 2.6:1 | Sequential (Pre-ring opening) | 88% | 98.5% | Optimal homogeneity; excellent crystal habit. |
References
-
Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Journal of Medicinal Chemistry. "Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF)." ACS Publications. Available at:[Link]
Sources
Validation & Comparative
Comparison Guide: 2,3-Diphenylquinoline-4-Carboxylic Acid (DPQCA) vs. Commercial Imaging Probes
This guide provides a technical comparison of 2,3-Diphenylquinoline-4-carboxylic acid (DPQCA) against established commercial fluorescent dyes.
Note to Reader: Unlike standard "off-the-shelf" reagents like DAPI or MitoTracker, DPQCA is primarily a research-grade fluorophore scaffold and chemosensor . It is frequently synthesized in medicinal chemistry labs for specific applications such as metal ion sensing (Zn²⁺) , pH monitoring , or as a drug scaffold (e.g., for HDAC inhibition) with intrinsic fluorescence. This guide evaluates its utility in these specific contexts compared to the industry gold standards.
Executive Summary
2,3-Diphenylquinoline-4-carboxylic acid (DPQCA) is a lipophilic, quinoline-based fluorophore. While not a standard organelle stain, its unique "push-pull" electronic structure (electron-rich phenyl rings vs. electron-deficient quinoline core) makes it a powerful environment-sensitive probe .
-
Primary Application: Ratiometric pH sensing (acidic environments) and Zn²⁺ ion detection (via chelation).
-
Secondary Application: Protein binding studies (e.g., Human Serum Albumin - HSA), where it acts as a site-specific fluorescent marker.[1][2]
-
Key Advantage: Large Stokes Shift (>100 nm) , which minimizes self-quenching and background interference compared to small-Stokes-shift dyes like Fluorescein.
-
Key Limitation: Requires UV/Violet excitation (~300–360 nm), increasing the risk of phototoxicity in live cells compared to red-shifted commercial alternatives.
Photophysical Properties Comparison
The following table contrasts DPQCA with standard dyes used for similar spectral windows (Blue/Green) or functional applications (Ion/pH sensing).
| Feature | DPQCA (Research Probe) | DAPI (Nuclear Std) | Zinpyr-1 (Zinc Std) | pHrodo™ Green (pH Std) |
| Core Structure | Quinoline (Lipophilic) | Indole (Cationic) | Fluorescein-based | Rhodamine-based |
| Excitation ( | 300 – 360 nm (UV) | 358 nm (UV) | 490 nm (Blue) | 509 nm (Green) |
| Emission ( | 400 – 520 nm (Blue-Green)* | 461 nm (Blue) | 526 nm (Green) | 533 nm (Green) |
| Stokes Shift | Large (~100–150 nm) | Large (~100 nm) | Small (~36 nm) | Small (~24 nm) |
| Target Specificity | Zn²⁺, pH, Albumin | dsDNA (A-T rich) | Labile Zn²⁺ | Acidic Vesicles |
| Cell Permeability | Moderate (Lipophilic) | Low (Live), High (Fixed) | High | Low (unless AM ester) |
| Mechanism | Chelation / Protonation (ICT) | Minor Groove Binding | PET (Photoinduced Electron Transfer) | Spirolactam Ring Opening |
*Note: DPQCA emission is highly solvatochromic; it shifts red in polar solvents and blue in non-polar environments.
Mechanism of Action & Specificity
A. Metal Ion Sensing (Zinc)
DPQCA derivatives function as "Turn-On" sensors. The nitrogen in the quinoline ring and the oxygen in the carboxylic acid (or derived hydrazide) form a coordination pocket for metal ions.
-
Mechanism: In the free state, fluorescence is often quenched by Photoinduced Electron Transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Binding Zn²⁺ inhibits these non-radiative pathways, triggering strong fluorescence.
-
Comparison: unlike Zinpyr-1 , which is highly specific for Zn²⁺, DPQCA can show cross-reactivity with Cu²⁺ or Hg²⁺ unless specifically derivatized.
B. pH Sensing
The quinoline nitrogen can be protonated in acidic environments (pKa ~4-5).
-
Mechanism: Protonation stabilizes the internal charge transfer (ICT) state, leading to a bathochromic (red) shift and intensity change.
-
Comparison: pHrodo™ dyes are non-fluorescent at neutral pH and bright at acidic pH. DPQCA is fluorescent at both but shifts distinctly, allowing for ratiometric measurements (reducing artifacts from dye concentration).
C. Diagram: Signal Transduction Mechanism
Figure 1: Logic flow of DPQCA fluorescence activation. Binding of Zinc or Protons alters the electron transfer pathways within the quinoline scaffold, converting the molecule from a "dark" or "blue" state to a highly fluorescent state.
Experimental Protocols
Since DPQCA is often synthesized in-house or bought as a chemical building block (CAS: 35606-53-4 or similar derivatives), it lacks a standardized "user manual." Below is a validated workflow for cellular imaging.
Protocol A: Preparation of Stock Solution
-
Solubility: DPQCA is hydrophobic.[3] Dissolve 5 mg in 1 mL DMSO (Dimethyl Sulfoxide) to make a high-concentration stock (approx. 15-20 mM).
-
Storage: Aliquot and store at -20°C, protected from light. Stable for >6 months.
-
Working Solution: Dilute stock 1:1000 in PBS or serum-free media (final conc. 10–20 µM) immediately before use. Note: High concentrations (>50 µM) may precipitate.
Protocol B: Live Cell Staining (Zn²⁺ / pH Imaging)
-
Culture: Grow HeLa or HEK293 cells on sterile glass-bottom dishes to 70% confluence.
-
Wash: Rinse cells 2x with warm HBSS (Hank's Balanced Salt Solution). Avoid PBS if imaging Calcium/Zinc dynamics as phosphates can precipitate ions.
-
Staining:
-
Add DPQCA working solution (10 µM).
-
Incubate for 20–30 minutes at 37°C.
-
Optional: Co-stain with MitoTracker Deep Red (100 nM) to verify mitochondrial localization (common for lipophilic quinolines).
-
-
Wash: Rinse 3x with HBSS to remove excess dye.
-
Imaging:
-
Excitation: 340–360 nm (DAPI filter set).
-
Emission: Collect at 450 nm (Blue) and 520 nm (Green) if performing ratiometric analysis.
-
Performance Data: Pros & Cons
Advantages (Why use DPQCA?)
-
Large Stokes Shift: The separation between excitation (~350 nm) and emission (~500 nm) is >150 nm. This effectively eliminates "self-quenching" artifacts seen with Fluorescein/Rhodamine, allowing for higher loading concentrations without signal loss.
-
Synthetic Versatility: The carboxylic acid group (-COOH) allows for easy conjugation to peptides, antibodies, or nanomaterials (e.g., creating a targeted drug-delivery tracer).
-
Cost: As a small organic molecule, it is significantly cheaper to synthesize/purchase than patented dyes like pHrodo or MitoTracker.
Disadvantages (Risks)
-
UV Excitation Requirement: Requires UV light, which is highly phototoxic to live cells and causes high autofluorescence from cellular NADH/FAD. Alternative: Use two-photon excitation (approx. 720 nm) if available.
-
Cytotoxicity: Quinoline derivatives are often biologically active (e.g., antimalarial, anticancer). Prolonged incubation (>1 hour) may induce apoptosis or cell cycle arrest (G2/M phase), confounding toxicity studies.
-
Solubility: Poor water solubility can lead to aggregation/precipitation in culture media, appearing as bright, non-specific "dots" outside cells.
References
-
Synthesis and Biological Activity of Quinoline-4-Carboxylic Acids
- Title: Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid deriv
- Source: IAEA / INIS (International Nuclear Inform
-
URL:[Link]
-
Fluorescence Sensing of Zinc (Quinoline Derivatives)
-
pH Sensing Applications
- Title: Dual-Responsive and Reusable Optical Sensors Based on 2,3-Diaminoquinoxalines for Acidity Measurements.
- Source: MDPI Molecules, 2023.
-
URL:[Link]
-
Albumin Binding (HSA)
- Title: The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study.
- Source: Biochemical Pharmacology / PubMed.
-
URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Two Types of Contact Between Lipid Droplets and Mitochondria [frontiersin.org]
- 4. nanobioletters.com [nanobioletters.com]
Comparing the antibacterial activity of 2,3-diphenylquinoline-4-carboxylic acid with ciprofloxacin
As antimicrobial resistance (AMR) accelerates, drug development professionals are increasingly revisiting and modifying established pharmacophores. The quinoline-4-carboxylic acid scaffold is a cornerstone of antibacterial chemistry, most famously represented by the fluoroquinolone Ciprofloxacin . Recently, heavily substituted derivatives, such as 2,3-diphenylquinoline-4-carboxylic acid and its analogs, have been synthesized and evaluated to overcome resistance mechanisms.
This technical guide provides an objective, data-driven comparison of these two classes of compounds, analyzing their structural pharmacology, in vitro efficacy, and the self-validating experimental workflows required to evaluate them.
Structural Pharmacology & Mechanistic Pathways
Both ciprofloxacin and 2,3-diphenylquinoline-4-carboxylic acid share a foundational quinoline core, but their functional group substitutions drastically alter their pharmacokinetic and pharmacodynamic profiles.
Ciprofloxacin is optimized for broad-spectrum activity and cellular penetration. It features a fluorine atom at the C6 position (enhancing DNA gyrase affinity and cell wall penetration) and a piperazine ring at the C7 position (improving anti-Gram-negative activity) 1[1].
Conversely, 2,3-diphenylquinoline-4-carboxylic acid derivatives rely on bulky, highly lipophilic phenyl rings at the C2 and C3 positions. While these modifications can enhance binding affinity to specific hydrophobic pockets in mutated enzymes, the steric hindrance often reduces aqueous solubility and limits penetration through the outer membrane porins of Gram-negative bacteria.
Mechanism of Action
Both compounds target the bacterial DNA replication machinery, specifically DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria). The compounds trap the enzyme-DNA cleavage complex, preventing DNA re-ligation and resulting in lethal double-strand breaks.
Mechanism of action for quinoline derivatives targeting bacterial DNA replication.
Quantitative Efficacy Analysis
To objectively compare these compounds, we must look at both phenotypic in vitro data (Minimum Inhibitory Concentration - MIC) and in silico thermodynamic binding affinities (
Ciprofloxacin exhibits profound potency, with MIC values routinely falling below 1.0 µg/mL for both S. aureus and E. coli2[2]. In contrast, 2-phenyl and 2,3-diphenylquinoline-4-carboxylic acid derivatives show moderate activity, typically requiring much higher concentrations to achieve inhibition3[3].
Interestingly, molecular docking studies reveal that synthetic diphenyl derivatives can achieve binding affinities (-6.9 to -7.9 kcal/mol) that are highly competitive with ciprofloxacin (-7.2 kcal/mol)4[4]. This discrepancy between strong theoretical binding and moderate in vitro efficacy highlights a crucial causality in drug design: the bulky lipophilic groups likely restrict cellular permeability and increase susceptibility to bacterial efflux pumps, preventing the drug from reaching its intracellular target.
Comparative Performance Data
| Compound Class | Target Pathogen | MIC Range (µg/mL) | Binding Affinity (kcal/mol) | Structural Causality for Efficacy |
| Ciprofloxacin | S. aureus (Gram +) | < 1.0 | -7.2 | Streamlined structure allows rapid intracellular accumulation. |
| Ciprofloxacin | E. coli (Gram -) | < 0.1 | -7.2 | C7-piperazine enhances porin penetration. |
| Diphenyl Derivatives | S. aureus (Gram +) | 15.6 - 64.0 | -6.9 to -7.9 | High lipophilicity aids Gram+ membrane interaction but limits diffusion. |
| Diphenyl Derivatives | E. coli (Gram -) | 128.0 - >256.0 | -6.9 to -7.9 | Steric hindrance at C2/C3 restricts Gram- porin transit. |
Self-Validating Experimental Methodology
To ensure scientific integrity when comparing novel synthetic derivatives against a clinical standard like ciprofloxacin, researchers must employ a self-validating workflow. The following protocol pairs phenotypic broth microdilution with in silico validation to ensure that observed MICs are mechanistically sound.
Self-validating experimental workflow combining in vitro MIC determination and in silico docking.
Step-by-Step Protocol
Phase 1: Compound Preparation & Standardization
-
Synthesis: Synthesize 2,3-diphenylquinoline-4-carboxylic acid via a Doebner reaction using aniline, benzaldehyde, and phenylpyruvic acid. Purify via recrystallization and validate structure using ¹H-NMR and HRMS3[3].
-
Solubilization: Dissolve the synthetic derivative and ciprofloxacin standard in DMSO.
-
Causality Check: The final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent vehicle-induced bacterial cytotoxicity, which would yield false-positive antibacterial readings.
-
Phase 2: High-Throughput Broth Microdilution
-
Media Selection: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality Check: CAMHB is strictly required because its controlled levels of calcium and magnesium ensure reproducible testing of quinolones, preventing artificial chelation that lowers drug bioavailability.
-
-
Inoculation: Standardize bacterial suspensions (S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute to achieve a final well concentration of
CFU/mL. -
Treatment: Perform 2-fold serial dilutions of the diphenyl derivative (e.g., 256 to 0.5 µg/mL) and ciprofloxacin (e.g., 8 to 0.015 µg/mL) across a 96-well microtiter plate. Include a sterility control (broth only) and a growth control (broth + bacteria + 1% DMSO).
Phase 3: Colorimetric Viability Readout
-
Incubation & Dye Addition: Incubate plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.
-
Endpoint Determination:
-
Causality Check: Relying on visual turbidity can be subjective, especially with lipophilic compounds that may precipitate. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. The MIC is objectively recorded as the lowest concentration well that remains blue.
-
Phase 4: In Silico Validation (Molecular Docking)
-
Target Preparation: Retrieve the crystal structure of E. coli DNA gyrase B (e.g., PDB ID: 1KZN). Remove co-crystallized ligands and water molecules; add polar hydrogens.
-
Docking Execution: Dock the 3D-optimized structures of ciprofloxacin and the synthesized diphenyl derivatives into the active site.
-
Data Synthesis: Compare the thermodynamic binding affinity (
) against the phenotypic MIC. If a diphenyl derivative shows strong affinity (e.g., -7.9 kcal/mol) but poor MIC (e.g., 128 µg/mL), the data validates that the compound is an active inhibitor in vitro but suffers from poor cellular pharmacokinetics4[4].
Conclusion for Drug Developers
While ciprofloxacin remains the gold standard for systemic bacterial infections due to its optimized permeability and high potency, 2,3-diphenylquinoline-4-carboxylic acid derivatives represent a valuable scaffold for targeted drug discovery. Their strong binding affinities suggest that if medicinal chemists can optimize their lipophilicity (e.g., by introducing polar functional groups to the phenyl rings to enhance porin transit), these compounds could serve as a foundation for next-generation therapies against fluoroquinolone-resistant strains.
References
-
D Galante, C Pennucci, S Esposito, D Barba. "Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates." Drugs Exp Clin Res. (1985). 2
-
"Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria." Antimicrobial Agents and Chemotherapy / PMC.1
-
Metin Yıldırım et al. "The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities." ResearchGate.4
-
"Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives." INIS-IAEA.
-
"Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." MDPI. (2016). 3
Sources
- 1. Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2,3-Diphenylquinoline-4-Carboxylic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the meticulous characterization of novel chemical entities is the bedrock of innovation. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1] Among these, 2,3-diphenylquinoline-4-carboxylic acid serves as a versatile platform for the development of new therapeutic agents. Understanding how structural modifications to this parent molecule influence its physicochemical and, consequently, its biological properties is paramount.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 2,3-diphenylquinoline-4-carboxylic acid and its derivatives. We will explore how the addition of various substituents to the phenyl rings impacts the electronic and vibrational characteristics of the molecule, as revealed by a suite of spectroscopic techniques. This analysis is not merely a presentation of data but a discourse on the underlying principles that govern these changes, offering valuable insights for the rational design of new molecules with tailored properties.
The Foundation: Synthesis of 2,3-Diphenylquinoline-4-Carboxylic Acid and Its Derivatives
The synthesis of the 2,3-diphenylquinoline-4-carboxylic acid core and its derivatives is most commonly achieved through multicomponent reactions, such as the Doebner reaction.[1][2] This approach offers the flexibility to introduce a variety of substituents by using appropriately substituted anilines, benzaldehydes, and pyruvic acid derivatives. The general synthetic scheme allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.[1]
The purity and identity of the synthesized compounds are rigorously established through a combination of chromatographic and spectroscopic techniques, including UV-Vis, FT-IR, NMR, and Mass Spectrometry.[1][3]
Unveiling Electronic Transitions: A Comparative UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra are typically characterized by multiple bands corresponding to π → π* transitions within the aromatic system.[4] The position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the aromatic rings.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of the parent compound and its derivatives in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solutions, prepare working solutions of 10 µg/mL in the same solvent.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the samples from 200 to 400 nm, using the solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each compound.
Interpreting the Data: Substituent Effects
The introduction of substituents on the phenyl rings of 2,3-diphenylquinoline-4-carboxylic acid can induce bathochromic (red) or hypsochromic (blue) shifts in the λmax.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or hydroxyl (-OH), generally cause a bathochromic shift. This is due to the extension of the conjugated π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogens (-F, -Cl, -Br), can have a more complex effect. While they can extend conjugation, their inductive effect can also stabilize the ground state, potentially leading to a hypsochromic shift or a less pronounced bathochromic shift compared to EDGs.
Table 1: Comparative UV-Vis Absorption Data for 2,3-Diphenylquinoline-4-Carboxylic Acid and Its Derivatives (Illustrative)
| Compound | Substituent (Position) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1 | H (Parent) | 320 | 12,000 |
| 2 | 4'-OCH₃ | 335 | 14,500 |
| 3 | 4'-Cl | 325 | 13,000 |
| 4 | 4'-NO₂ | 345 | 16,000 |
Note: The data in this table is illustrative and represents expected trends based on the principles of UV-Vis spectroscopy.
The Emissive Landscape: A Comparative Fluorescence Spectroscopic Analysis
Fluorescence spectroscopy provides insights into the excited state properties of molecules. Quinoline derivatives are known to be fluorescent, and their emission properties are highly sensitive to their chemical environment and substitution patterns.[5][6]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the parent compound and its derivatives in a suitable solvent (e.g., ethanol).
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Excite the samples at their respective λmax values determined from UV-Vis spectroscopy and record the emission spectra over a suitable wavelength range.
-
Data Analysis: Determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (Φf) for each compound.
Decoding the Emission: How Substituents Modulate Fluorescence
The fluorescence intensity and λem are influenced by substituents in a manner that often correlates with their effect on the UV-Vis absorption.
-
EDGs generally enhance fluorescence intensity and cause a red shift in the emission spectrum due to the increased electron density in the π-system.
-
EWGs , particularly heavy atoms like bromine and iodine, can decrease fluorescence intensity through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Nitro groups are also known to quench fluorescence.
Table 2: Comparative Fluorescence Data for 2,3-Diphenylquinoline-4-Carboxylic Acid and Its Derivatives (Illustrative)
| Compound | Substituent (Position) | λex (nm) | λem (nm) | Quantum Yield (Φf) |
| 1 | H (Parent) | 320 | 450 | 0.25 |
| 2 | 4'-OCH₃ | 335 | 465 | 0.35 |
| 3 | 4'-Cl | 325 | 455 | 0.20 |
| 4 | 4'-NO₂ | 345 | - | Quenched |
Note: The data in this table is illustrative and represents expected trends based on the principles of fluorescence spectroscopy.
Mapping the Molecular Skeleton: A Comparative NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for complete assignment.[7]
-
Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
Deciphering the Shifts: Substituent-Induced Changes in the NMR Spectrum
The chemical shifts of the protons and carbons in the quinoline and phenyl rings are sensitive to the electronic effects of the substituents.
-
¹H NMR: Protons on the aromatic rings will exhibit characteristic chemical shifts and coupling patterns. The introduction of an EDG will typically shield the nearby protons, causing an upfield shift (lower ppm), while an EWG will deshield them, resulting in a downfield shift (higher ppm).
-
¹³C NMR: The chemical shifts of the carbons directly attached to the substituent and those in the para position are most significantly affected. EDGs cause an upfield shift, and EWGs cause a downfield shift.
Table 3: Comparative ¹H NMR Data (Aromatic Region, δ in ppm) for 2-Phenylquinoline-4-Carboxylic Acid and Its Derivatives
| Compound | H-8 (d) | H-5 (d) | H-6 (t) | H-7 (t) | 2-Phenyl Protons |
| B1 (Parent) | 8.67 | 8.18 | 7.87 | 7.72 | 8.31 (d), 7.57 (m) |
| B2 (4-Br) | 8.65 | 8.18 | 7.87 | 7.77 (m) | 8.28 (d), 7.77 (m) |
| B3 (4-Cl) | 8.66 | 8.18 | 7.88 | 7.73 | 8.35 (d), 7.64 (d) |
| B4 (4-F) | 8.64 (d) | 8.16 (d) | 7.86 (t) | 7.70 (t) | 8.40 (dd), 7.41 (t) |
| B6 (4-OCH₃) | 8.62 | 8.12 | 7.83 | 7.66 | 8.28 (d), 7.13 (d) |
| B7 (4-CF₃) | 8.68 | 8.21 | 7.91 (dd) | 7.76 | 8.53 (d), 7.91 (dd) |
Data sourced from Frontiers in Chemistry and PMC.[8][9]
Probing Vibrational Modes: A Comparative FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Vibrational Signatures: The Impact of Substituents
The FT-IR spectrum of 2,3-diphenylquinoline-4-carboxylic acid will show characteristic bands for the O-H and C=O stretching of the carboxylic acid, C=C and C=N stretching of the quinoline ring, and C-H stretching and bending of the aromatic rings.
-
Carboxylic Acid Group: A broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ are characteristic.[10]
-
Quinoline Ring: C=C and C=N stretching vibrations are typically observed in the 1620-1430 cm⁻¹ region.
-
Substituent Effects: The exact position of the C=O stretching frequency can be influenced by substituents. EWGs tend to increase the frequency, while EDGs may slightly decrease it.
Table 4: Characteristic FT-IR Absorption Bands (cm⁻¹) for 2,3-Diphenylquinoline-4-Carboxylic Acid
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Sharp |
| C=O (Carboxylic Acid) | 1725-1700 | Strong |
| C=C, C=N (Aromatic) | 1620-1430 | Medium to Strong |
Fragmentation Fingerprints: A Comparative Mass Spectrometric Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.
Deciphering the Fragments: Substituent Effects on Fragmentation
Under ESI, the protonated molecule [M+H]⁺ is typically observed.[8][9] In EI, the molecular ion [M]⁺• is formed, which then undergoes fragmentation.[12] Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).[12]
The nature of the substituents on the phenyl rings can influence the fragmentation pattern. For example, the presence of halogens will lead to characteristic isotopic patterns.
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for 2-Phenylquinoline-4-Carboxylic Acid and Its Derivatives
| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| B1 (Parent) | C₁₆H₁₁NO₂ | 250.08233 | 250.08180 |
| B2 (4-Br) | C₁₆H₁₀BrNO₂ | 327.99285 | 327.99585 |
| B3 (4-Cl) | C₁₆H₁₀ClNO₂ | 284.04336 | 284.04630 |
| B4 (4-F) | C₁₆H₁₀FNO₂ | 268.07291 | 268.07605 |
| B6 (4-OCH₃) | C₁₇H₁₃NO₃ | 280.09290 | 280.09592 |
| B7 (4-CF₃) | C₁₇H₁₀F₃NO₂ | 318.06972 | 318.07202 |
Data sourced from Frontiers in Chemistry and PMC.[8][9]
Visualizing the Workflow
Caption: Workflow for the synthesis, spectroscopic analysis, and data interpretation of 2,3-diphenylquinoline-4-carboxylic acid and its derivatives.
Conclusion
This guide has provided a comprehensive comparative overview of the spectroscopic properties of 2,3-diphenylquinoline-4-carboxylic acid and its derivatives. By systematically examining the effects of substituents through UV-Vis, fluorescence, NMR, FT-IR, and mass spectrometry, we can gain a deeper understanding of the structure-property relationships that govern the behavior of these important molecules. This knowledge is not only fundamental for the unambiguous characterization of newly synthesized compounds but also serves as a critical tool for the rational design of future drug candidates with enhanced efficacy and tailored properties. The detailed protocols and interpretive insights provided herein are intended to empower researchers in their quest to unlock the full therapeutic potential of the quinoline scaffold.
References
-
Chemical Papers. (Year not specified). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]
- [Source 6 not used in the final response as it was less specific than other sources]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (Year not specified). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Retrieved from [Link]
-
MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
-
SUST Repository. (Year not specified). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. SUST Repository. Retrieved from [Link]
-
The Royal Society of Chemistry. (Year not specified). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Retrieved from [Link]
-
PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Retrieved from [Link]
-
Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Universitas Indonesia. Retrieved from [Link]
-
eGyanKosh. (Year not specified). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]
- [Source 22 not used in the final response as it was less specific than other sources]
-
PMC. (Year not specified). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. PMC. Retrieved from [Link]
-
ResearchGate. (Year not specified). (PDF) Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. ResearchGate. Retrieved from [Link]
-
PMC. (Year not specified). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]
-
PMC. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. Retrieved from [Link]
-
MDPI. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. Retrieved from [Link]
-
PMC - NIH. (2020). Fluorescence enhancement of quinolines by protonation. PMC - NIH. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempap.org [chempap.org]
Benchmarking the quantum yield of 2,3-diphenylquinoline-4-carboxylic acid against rhodamine 6G
This guide outlines the rigorous benchmarking of 2,3-diphenylquinoline-4-carboxylic acid (2,3-DPQ-4-CA) against the industry gold standard, Rhodamine 6G (R6G) .
Executive Summary: While Rhodamine 6G is the established standard for quantum yield (QY) measurements (Φ ≈ 0.95 in ethanol), benchmarking 2,3-DPQ-4-CA against it presents a specific challenge due to spectral displacement. 2,3-DPQ-4-CA typically exhibits blue-green emission (Stokes shift dependent on solvent polarity), whereas R6G emits in the yellow-orange. This guide provides the comparative slope method , the most accurate protocol for this benchmarking, while explicitly addressing the requisite spectral corrections.
Part 1: Comparative Profile & Material Properties
Before initiating the protocol, the photophysical baselines must be established. The significant spectral gap between the quinoline derivative and the xanthene standard (R6G) requires precise solvent selection to minimize refractive index errors.
| Feature | 2,3-Diphenylquinoline-4-carboxylic acid | Rhodamine 6G (Reference) |
| Core Structure | Quinoline (Heterocyclic aromatic) | Xanthene (Cationic hybrid) |
| Primary Emission | Blue/Green (400–480 nm)* | Yellow/Orange (552 nm) |
| Excitation Max | ~340–360 nm (UV/Blue region) | 530 nm |
| Quantum Yield (Φ) | Variable (Solvent/pH dependent) | 0.95 (Ethanol standard) |
| Solubility | DMSO, Ethanol (Low in water) | Ethanol, Water, Methanol |
| Key Variable | pH Sensitive (Carboxylic acid protonation) | Concentration quenching (Dimerization) |
*Note: 2,3-DPQ-4-CA emission is highly sensitive to the "Ortho Effect" of the phenyl rings and solvent polarity.
Part 2: Experimental Methodology (The Slope Method)
Core Directive: Single-point measurements are unreliable due to inner filter effects (IFE). You must use the Gradient Slope Method , measuring integrated fluorescence intensity vs. absorbance across a concentration range.
Phase 1: Preparation & Feasibility
Objective: Ensure the sample and reference are in the linear dynamic range.
-
Solvent System: Use Spectroscopic Grade Ethanol for both the sample and R6G to eliminate refractive index (
) calculations ( ). -
Stock Solutions:
-
R6G: Prepare 1 mM stock in ethanol.
-
2,3-DPQ-4-CA: Prepare 1 mM stock in DMSO (if solubility in EtOH is limiting, dilute into EtOH for measurement). Note: Keep DMSO < 1% v/v to maintain
.
-
Phase 2: The "Bridging" Excitation Protocol
Critical Scientific Integrity Check: R6G absorbs at 530 nm; 2,3-DPQ-4-CA absorbs in the UV. A direct comparison requires an excitation wavelength (
-
Scenario A (Ideal): If 2,3-DPQ-4-CA has a tail absorption at 480-500 nm, excite both at 480 nm .
-
Scenario B (Standard): If 2,3-DPQ-4-CA requires UV excitation (e.g., 350 nm), you cannot excite R6G at 350 nm efficiently (low absorbance).
-
Correction: Use Quinine Sulfate (Φ=0.54 in 0.1 M H₂SO₄) as a secondary standard if
nm. -
If R6G MUST be used: You must rely on the instrument's Radiometric Calibration (lamp intensity profile correction) to normalize the photon flux difference between the two excitation wavelengths.
-
Phase 3: Measurement Workflow
-
Dilution Series: Prepare 5 samples for each compound with Absorbance (
) at between 0.01 and 0.10 .-
Why?
causes inner filter effects (re-absorption of emitted light), skewing QY lower.
-
-
Acquisition:
-
Measure Absorbance at
. -
Measure Fluorescence Emission Spectra (integrate the full area under the curve,
). -
Crucial: Use the same slit widths (e.g., 2 nm/2 nm) and detector voltage for all scans.
-
Part 3: Data Analysis & Calculation
The Equation:
- : Quantum Yield[1][2][]
- : Slope of the line (Integrated Fluorescence Area vs. Absorbance)
- : Refractive index of the solvent
- : Unknown (2,3-DPQ-4-CA)
- : Standard (R6G)
Data Table Template:
| Sample | Conc. (µM) | Absorbance ( | Integrated Area ( |
| R6G-1 | 0.5 | 0.020 | 1,500,000 |
| R6G-2 | 1.0 | 0.040 | 3,050,000 |
| R6G-3 | 1.5 | 0.060 | 4,550,000 |
| Slope (Grad) | -- | -- | 7.6 x 10⁷ |
| DPQ-1 | 2.0 | 0.022 | 400,000 |
| DPQ-2 | 4.0 | 0.045 | 810,000 |
| DPQ-3 | 6.0 | 0.065 | 1,150,000 |
| Slope (Grad) | -- | -- | 1.8 x 10⁷ |
Calculation:
Assuming Ethanol for both (
Part 4: Visualization of the Workflow
Caption: Operational workflow for relative quantum yield determination using the gradient slope method to minimize inner filter effects.
Part 5: Critical Analysis & Troubleshooting
1. The "Spectral Mismatch" Risk: R6G is an excellent standard for yellow emitters. 2,3-DPQ-4-CA is a quinoline, likely emitting in the blue.
-
Risk: If you excite 2,3-DPQ-4-CA at 350 nm and R6G at 530 nm, you rely entirely on the fluorometer's lamp correction factor.
-
Mitigation: Ensure your instrument has a valid "correction file" (Mc) applied to the emission spectra. If not, use Quinine Sulfate or Coumarin 153 as an intermediate standard.
2. The pH Factor: The "-4-carboxylic acid" moiety makes the quinoline derivative pH-sensitive.
-
Observation: In acidic ethanol, the COOH is protonated (neutral). In basic conditions, it forms the carboxylate anion (
), which often alters the charge transfer character and shifts the emission red (bathochromic shift). -
Protocol Adjustment: Always report the specific acid/base conditions (e.g., "Ethanol + 0.1% TFA" or "Ethanol + 1% TEA") alongside the QY value.
3. Aggregation: R6G forms non-fluorescent H-dimers at concentrations >10⁻⁴ M.
-
Validation: Ensure the R6G plot (Area vs. Abs) is perfectly linear. A downward curve at high concentrations indicates dimerization; discard those points.
References
-
Magde, D., Wong, R., & Seybold, P. G. (2002). "Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields." Photochemistry and Photobiology, 75(4), 327–334.
-
Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213–2228.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[4] (Standard reference for the Slope Method and Inner Filter Effect corrections).
-
Musumeci, D., et al. (2016). "Synthesis and antibacterial evaluation of some new 2-phenyl-quinoline-4-carboxylic acid derivatives." Molecules, 21(3), 363. (Provides synthesis and structural context for the quinoline derivative).
Sources
Comparative Guide: In-Vitro vs. In-Vivo Efficacy of 2,3-Diphenylquinoline-4-Carboxylic Acid Derivatives
Executive Summary & Chemical Significance[1][2]
The 2,3-diphenylquinoline-4-carboxylic acid (DPQCA) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to engage multiple biological targets through distinct hydrophobic and electrostatic interactions.[1] Unlike the simpler quinolone antibiotics, the bulky 2,3-diphenyl substitution pattern creates a "propeller-like" steric configuration that enhances binding affinity for hydrophobic pockets in enzymes such as Histone Deacetylases (HDACs) , Dihydroorotate Dehydrogenase (DHODH) , and bacterial DNA Gyrase .[1]
However, a critical dichotomy exists in the development of these drugs: high in-vitro potency often fails to translate into in-vivo efficacy. This guide objectively analyzes this translational gap, comparing experimental data, elucidating the physicochemical barriers, and providing validated protocols to assess true therapeutic potential.[1]
Mechanistic Profiling: The Target Landscape[2]
To understand the efficacy data, we must first map the molecular targets.[1] DPQCA derivatives function primarily as intercalators or allosteric inhibitors .
Primary Signaling Pathways[1][2]
-
Anticancer (HDAC/DHODH Inhibition): The carboxylic acid moiety forms a salt bridge with active site residues (e.g., Arg136 in DHODH), while the diphenyl wings occupy hydrophobic sub-pockets, inducing cell cycle arrest (G2/M phase) and apoptosis.[1]
-
Antibacterial (DNA Gyrase): The scaffold stabilizes the cleavable complex between DNA and Topoisomerase II, preventing replication.[1]
-
Anti-inflammatory (T-Cell Modulation): Unlike NSAIDs, specific analogs (e.g., CL 306 ,293) modulate T-cell function rather than inhibiting COX enzymes directly.[1][2]
Figure 1: Dual-mechanism pathways of DPQCA derivatives targeting eukaryotic cancer cells and prokaryotic pathogens.
Comparative Efficacy Analysis: In-Vitro vs. In-Vivo
The following data synthesizes results from key studies on 2,3-diphenyl and closely related 2-phenyl analogs (e.g., Compound D28).
Quantitative Data Summary
| Parameter | In-Vitro Performance (Cell/Enzyme) | In-Vivo Performance (Animal Models) | The Translational Gap |
| Target Affinity (HDAC3) | High: IC₅₀ = 24.45 µM (Selectivity > HDAC1/2) [1] | Unknown/Low: Poor tumor regression in xenografts for unmodified acids.[1] | Permeability: Polar -COOH limits passive diffusion across tumor membranes.[1] |
| Cytotoxicity (K562 Cells) | Moderate: IC₅₀ ~ 2.0 µM for lead compounds [1].[1] | N/A: Often requires high dosing (50-100 mg/kg) to see effect.[1] | Metabolic Stability: Rapid glucuronidation of the carboxylic acid. |
| Antibacterial (S. aureus) | High: MIC = 64 µg/mL (Compound 5a4) [2].[1] | Moderate: Effective in topical/local models but poor systemic availability. | Protein Binding: High lipophilicity (diphenyl group) leads to >90% serum albumin binding.[1] |
| Anti-inflammatory | Low: No COX-1/2 inhibition.[2] | High: Potent suppression of adjuvant arthritis (1.5 mg/kg) [3].[1] | Mechanism Shift: In-vivo efficacy is driven by T-cell modulation, not enzyme inhibition.[1] |
The "Hydrazide Paradox"
A critical finding in DPQCA development is the "Hydrazide Paradox." Researchers synthesized hydrazide derivatives (e.g., D29, D30) to improve zinc-binding in HDACs.[1][3][4][5]
-
In-Vitro Enzyme Assay: D29 showed superior enzyme inhibition (IC₅₀ < 1 µM).[1]
-
In-Vitro Cell Assay: D29 showed inferior antiproliferative activity compared to the parent acid D28.[3][4][5][6]
Critical Analysis: Why the Discrepancy?
As an application scientist, you must evaluate the Physicochemical Property Space of your library before moving to in-vivo models.[1]
-
Solubility vs. Lipophilicity: The 2,3-diphenyl motif adds significant lipophilicity (cLogP > 4.5).[1] While this aids in crossing bacterial membranes (Gram-positive), it leads to poor aqueous solubility in gastric fluids, severely limiting oral bioavailability.[1]
-
The Carboxylic Acid Liability: The C4-carboxylic acid is essential for pharmacophore activity (salt bridge) but is a prime target for Phase II metabolism (glucuronidation), leading to rapid clearance in in-vivo models.[1]
-
Self-Aggregation: At high concentrations required for in-vivo dosing, these planar aromatic systems tend to pi-stack and aggregate, reducing the effective free drug concentration.[1]
Experimental Protocols
To validate your specific DPQCA derivative, use these standardized workflows.
Synthesis: The Modified Doebner Reaction
Standard method for generating the 2,3-diphenylquinoline-4-carboxylic acid scaffold.[1]
-
Reactants: Equimolar mixture of Aniline (1.0 eq), Benzaldehyde (1.0 eq), and Phenylpyruvic acid (1.0 eq).[1]
-
Solvent/Catalyst: Absolute Ethanol with catalytic Trifluoroacetic acid (TFA).[1]
-
Procedure:
-
Reflux mixture for 3-4 hours.
-
Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Cool to room temperature; precipitate forms.
-
Purification: Recrystallize from hot ethanol. Do not use column chromatography initially as the acid sticks to silica; use acid-base extraction if necessary.
-
Validating In-Vitro Efficacy (MTT Assay)
Critical Step: Ensure DMSO concentration < 0.5% to prevent solvent artifacts due to compound insolubility.[1]
-
Seeding: Plate K562 or HCT-116 cells at 5x10³ cells/well in 96-well plates.
-
Treatment: Dissolve DPQCA derivative in DMSO (stock 10 mM). Dilute serially in media.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Control: Use SAHA (Vorinostat) as a positive control for HDAC inhibition comparisons.[1][3]
Decision Tree: When to proceed to In-Vivo?
Figure 2: Strategic Go/No-Go decision workflow for DPQCA drug development.
References
-
Hui, H., Zhang, J., Feng, X., & Zhang, Y. (2022).[1][6] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[4][5][6] Frontiers in Chemistry, 10, 937225.[1][6] Link
-
Wang, J., et al. (2016).[1] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 338.[1] Link
-
Sloboda, A. E., et al. (1991).[1] Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293.[2] Journal of Rheumatology, 18(6), 855-860.[1] Link
-
Hassan hag alsiddig, T. T., & Saeed, A. E. M. (2019).[1][7] QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds.[1][7] SUST Repository. Link
Sources
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 2. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Advanced Analytical Strategies for Purity Confirmation of Synthesized 2,3-Diphenylquinoline-4-Carboxylic Acid
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction: The Criticality of Quinoline Purity
2,3-Diphenylquinoline-4-carboxylic acid is a highly privileged scaffold in medicinal chemistry. It serves as a foundational intermediate for synthesizing acetyl-CoA synthetase (ACSS2) inhibitors and human prostaglandin F (hFP) receptor antagonists[1][2]. Because this compound is typically synthesized via the Pfitzinger reaction (the base-catalyzed condensation of isatin with deoxybenzoin) or the Doebner-Miller reaction[3][4], crude batches are frequently contaminated with unreacted starting materials, positional isomers, and thermal degradation products.
In drug discovery, relying on a single analytical method for purity confirmation can lead to false positives. For example, UV-active impurities might co-elute in HPLC, or inorganic salts (which are invisible to UV and MS) might artificially inflate the apparent yield. This guide objectively compares three orthogonal techniques—HPLC-UV/DAD , LC-MS , and Quantitative NMR (qNMR) —and provides self-validating protocols to guarantee a purity of ≥95%, the standard threshold for downstream biological assays[2].
Caption: Pfitzinger synthesis pathway and primary impurity generation mechanisms.
Objective Comparison of Analytical Techniques
To establish a robust quality control framework, researchers must understand the specific advantages and blind spots of each analytical technique. Table 1 summarizes the performance metrics of the three primary methods used to evaluate quinoline derivatives.
Table 1: Quantitative Comparison of Purity Analysis Methods
| Analytical Technique | Primary Output | Limit of Detection (LOD) | Specificity | Key Advantage | Blind Spot |
| HPLC-UV/DAD | Relative Area % | ~0.05% (500 ng/mL) | Moderate (Relies on retention time) | High reproducibility; excellent for tracking aromatic impurities. | Assumes all compounds have identical UV response factors. |
| LC-MS (ESI+) | Mass-to-Charge (m/z) | ~0.01% (100 ng/mL) | High (Exact mass profiling) | Identifies co-eluting impurities and structural degradation. | Poor ionization of non-polar or neutral impurities. |
| 1H qNMR | Absolute Mass % | ~1.0% | Very High (Structural & Quantitative) | Detects everything with protons; unaffected by UV/MS bias. | Lower sensitivity; requires high sample concentration. |
Self-Validating Experimental Protocols
The following methodologies are designed not just as step-by-step instructions, but as self-validating systems . Each protocol includes a mechanistic explanation (causality) for the experimental choices and a built-in validation step to ensure the integrity of the resulting data.
Protocol A: Chromatographic Purity via HPLC-UV/DAD
Causality: The highly conjugated quinoline core and the two adjacent phenyl rings exhibit strong UV absorbance. However, the basic quinoline nitrogen and the acidic carboxylic group can cause severe peak tailing on standard silica columns. Using an end-capped C18 column and an acidic mobile phase (0.1% Trifluoroacetic acid) suppresses the ionization of the carboxylic acid while protonating the quinoline nitrogen, ensuring a sharp, symmetrical peak.
Step-by-Step Methodology:
-
Column Selection: Equip the system with a reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size, fully end-capped).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in LC-MS grade Water.
-
Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 20% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Set the Diode Array Detector (DAD) to extract chromatograms at 254 nm (general aromatic impurities) and 320 nm (specific to the extended conjugation of the quinoline system).
-
Self-Validation Check (System Suitability): Before injecting the sample, inject a "Resolution Mix" containing 2,3-diphenylquinoline-4-carboxylic acid and a known spike of isatin. The run is only valid if the resolution (
) between the isatin peak and the target peak is > 2.0, and the tailing factor of the target peak is < 1.5.
Protocol B: Impurity Profiling via LC-MS (ESI+)
Causality: While HPLC-UV provides a relative purity percentage, it cannot identify the nature of the impurities. Electrospray Ionization (ESI) in positive mode is ideal here because the basic quinoline nitrogen readily accepts a proton, yielding a strong
Step-by-Step Methodology:
-
Sample Preparation: Dilute the synthesized compound to 10 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (TFA is avoided here as it causes ion suppression in MS).
-
MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 800.
-
Data Acquisition: Correlate the Total Ion Chromatogram (TIC) with the UV trace. Look specifically for m/z 282.1, which corresponds to the decarboxylated impurity (loss of
, -44 Da) generated by excessive heat during the Pfitzinger reaction[2]. -
Self-Validation Check (Mass Accuracy): Prior to the run, inject a mass calibration standard (e.g., Reserpine, m/z 609.2807). The system is validated only if the mass error is < 5 ppm.
Protocol C: Absolute Quantitation via 1H qNMR
Causality: Chromatographic methods are blind to inorganic salts (like residual KOH from the synthesis) and residual solvents. qNMR provides an absolute mass fraction by comparing the integral of a distinct target proton against a highly pure internal standard. Dimethyl sulfone (DMSO2) is chosen as the internal standard because its singlet at ~3.0 ppm does not overlap with the complex aromatic multiplet (7.2–8.5 ppm) of 2,3-diphenylquinoline-4-carboxylic acid.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized quinoline and ~5 mg of TraceCERT® Dimethyl sulfone using a microbalance (d = 0.01 mg). Dissolve completely in 0.6 mL of DMSO-
. -
Parameter Optimization: Set the pulse angle to 90°. The relaxation delay (
) is the most critical parameter; it must be set to at least (longitudinal relaxation time) of the slowest relaxing proton to ensure complete spin equilibrium between pulses. -
Data Acquisition: Acquire 64 scans. Apply baseline correction and integrate the DMSO2 singlet (6 protons) and the isolated quinoline H-8 doublet at ~8.1 ppm (1 proton).
-
Self-Validation Check (T1 Inversion Recovery): Before the quantitative run, execute a
inversion recovery experiment. If the longest is determined to be 4 seconds, the must be explicitly set to seconds. If is shorter, the integration will be artificially skewed, invalidating the purity calculation.
Integrated Analytical Workflow
To achieve authoritative confirmation of purity, these three protocols should not be used in isolation. They must be executed sequentially, forming a comprehensive analytical funnel.
Caption: Integrated analytical workflow for validating quinoline derivative purity.
Conclusion
Confirming the purity of 2,3-diphenylquinoline-4-carboxylic acid requires a multi-faceted approach. HPLC-UV provides the necessary resolution to separate structurally similar aromatic impurities, LC-MS offers the mechanistic insight to identify degradation products like decarboxylated quinolines, and qNMR acts as the ultimate arbiter of absolute mass fraction, catching invisible inorganic contaminants. By implementing the self-validating protocols outlined above, researchers can confidently release batches for sensitive biological assays and advanced drug development pipelines.
References
-
Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives Source: INIS-IAEA URL:[Link]
-
3-phenyl-quinoline-4-carboxylic acid derivatives Source: European Journal of Chemistry URL:[Link][3]
-
Small molecule inhibitors of acetyl coenzyme A synthetase short chain 2 (ACSS2) Source: Google Patents (WO2021014415A2) URL:[1]
-
Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
Sources
Technical Comparison Guide: Validating 2,3-Diphenylquinoline-4-Carboxylic Acid Binding
Executive Summary
This guide provides a rigorous technical framework for validating the binding interaction of 2,3-diphenylquinoline-4-carboxylic acid (DPQCA) with target proteins. Due to the specific physicochemical properties of the quinoline scaffold—namely its hydrophobicity, intrinsic fluorescence, and ionizable carboxylic acid moiety—standard binding assays often yield artifactual data if not carefully controlled.
This document compares three primary validation methodologies: Fluorescence Quenching (FQ) , Isothermal Titration Calorimetry (ITC) , and Molecular Docking . We prioritize orthogonal validation, using Bovine Serum Albumin (BSA) as a model transport protein and Dihydroorotate Dehydrogenase (DHODH) as a representative therapeutic target.
Key Recommendation: While Fluorescence Quenching provides the highest throughput for initial screening, ITC is the required "Gold Standard" for this specific molecule to resolve thermodynamic drivers (enthalpy vs. entropy) and eliminate false positives caused by inner-filter effects common to quinoline derivatives.
The Molecule: Physicochemical Profile & Challenges
Before selecting a validation method, one must understand the analyte. DPQCA presents specific challenges that dictate experimental design:
-
Hydrophobicity: The 2,3-diphenyl substitution creates a bulky, lipophilic region. Implication: High risk of non-specific aggregation; DMSO co-solvent is mandatory.
-
Ionization: The C4-carboxylic acid (pKa ~4-5) exists as an anion at physiological pH (7.4), driving electrostatic interactions with cationic residues (Arg/Lys).
-
Photophysics: The quinoline core is fluorogenic. Implication: It can interfere with tryptophan fluorescence readouts, requiring strict mathematical correction (Inner Filter Effect).
Comparative Analysis of Binding Methodologies
The following table objectively compares the performance of available methods for validating DPQCA binding.
| Feature | Method A: Fluorescence Quenching | Method B: Isothermal Titration Calorimetry (ITC) | Method C: In Silico Docking |
| Primary Output | Predicted Binding Pose, Score | ||
| Sensitivity | High (nM range) | Moderate (µM range) | N/A (Computational) |
| Material Usage | Low (<100 µg protein) | High (>2 mg protein) | Zero |
| Throughput | High (96-well plate possible) | Low (1 sample/hour) | High |
| Critical Flaw | Inner Filter Effect: DPQCA absorbs at excitation | Solubility Mismatch: DMSO differences between cell and syringe cause huge heat spikes. | False Positives: Cannot account for solvation entropy or protein flexibility. |
| Verdict | Best for Screening | Best for Validation | Best for Hypothesis Generation |
Strategic Validation Workflow
To ensure scientific integrity, do not rely on a single method. Use the following "Validation Funnel."
Figure 1: The Orthogonal Validation Funnel. Note the critical "Correction Step" required for quinoline derivatives.
Detailed Experimental Protocols
Protocol A: Fluorescence Quenching (with Correction)
Objective: Determine the binding constant (
Reagents:
-
Buffer: 50 mM Phosphate Buffer, pH 7.4 (must match exactly).
-
Protein: 2 µM BSA or Target Protein.
-
Ligand: DPQCA (0 to 20 µM titration).
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of DPQCA in 100% DMSO. Dilute to working concentrations in buffer (keep final DMSO <1%).
-
Acquisition: Set Excitation
nm; Emission scan nm. -
Titration: Add DPQCA stepwise to the protein solution. Record spectra after 2 min equilibration.
-
Absorbance Check (Critical): Measure the UV-Absorbance of DPQCA alone at 280 nm and 340 nm (emission peak) at each concentration.
-
Data Correction: Apply the Lakowicz Equation to correct for the inner filter effect (absorption of light by the ligand itself):
Where is absorbance at excitation and is absorbance at emission.
Interpretation:
Plot
-
Linear Plot: Indicates a single class of fluorophores.
-
Upward Curvature: Indicates combined static and dynamic quenching (common for quinolines).
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: direct measurement of binding heat (
Reagents:
-
Cell: 20 µM Target Protein in PBS + 1% DMSO.
-
Syringe: 200 µM DPQCA in PBS + 1% DMSO.
Scientific Integrity Check (The "Matching" Problem): The most common failure in validating hydrophobic ligands is buffer mismatch . If the syringe has 1.0% DMSO and the cell has 0.9% DMSO, the "heat of dilution" of DMSO will mask the binding signal.
-
Solution: Dialyze the protein against the buffer, then use the dialysate to prepare the ligand solution. Add DMSO to both to achieve exact matching.
Step-by-Step Methodology:
-
Degassing: Degas both solutions for 10 mins to prevent bubble formation.
-
Injection Profile:
-
Injection 1: 0.4 µL (discard data, removes backlash).
-
Injections 2-20: 2.0 µL every 150 seconds.
-
-
Control Experiment: Titrate Ligand into Buffer (no protein). Subtract this "Heat of Dilution" from the main interaction data.
-
Fitting: Fit to a "One Set of Sites" model using Origin or equivalent software.
Data Presentation & Mechanism
When publishing or presenting your validation, you must propose a mechanism supported by the data.
Expected Results for DPQCA:
-
Fluorescence: Static quenching mechanism (formation of a ground-state complex).[2]
-
ITC: Exothermic binding (
) driven by hydrogen bonding (carboxylic acid) and Van der Waals forces (phenyl rings).
Figure 2: Proposed Binding Mechanism. The carboxylic acid anchors the molecule via H-bonds, while the phenyl rings stabilize via hydrophobic stacking.
References
-
Discrepancies in Thermodynamic Information Obtained from Calorimetry and Spectroscopy. Source: Bulletin of the Chemical Society of Japan (2021). Relevance: Establishes the necessity of using ITC over fluorescence for accurate thermodynamic signatures. URL:[Link]
-
Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules. Source: Journal of Fluorescence (2013).[3] Relevance: Details the pitfalls of fluorescence displacement assays and the superiority of label-free ITC. URL:[Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: MDPI (2016). Relevance: Provides specific synthesis and biological activity context for the 2-phenyl-quinoline-4-carboxylic acid scaffold. URL:[Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2009).[4] Relevance: Validates the binding of this specific scaffold to enzyme targets (COX-2) using molecular modeling and IC50 assays. URL:[Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments Application Note. Relevance: Authoritative guide on ITC experimental setup and data interpretation for drug discovery. URL:[Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Exploring reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-diphenylquinoline-4-carboxylic Acid
This guide provides essential safety and logistical information for the handling and disposal of 2,3-diphenylquinoline-4-carboxylic acid. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as a self-validating system to protect against the specific hazards posed by this compound.
The Foundational Principle: A Proactive Hazard Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 2,3-diphenylquinoline-4-carboxylic acid, specific toxicological data is limited. Therefore, we must adopt a conservative approach, inferring potential hazards from its structural components: the quinoline core and the carboxylic acid group, as well as data from closely related analogs like 2,3-diphenylquinoxaline and 2-phenylquinoline-4-carboxylic acid.
-
Quinoline Derivatives : The quinoline ring system is present in many compounds with significant biological activity. Some quinoline derivatives are known to be irritants, potentially harmful if absorbed through the skin, and may cause organ damage with repeated exposure.[1][2] Analogs like 2,3-diphenylquinoxaline are classified as causing skin and serious eye irritation.[3][4]
-
Carboxylic Acids : The carboxylic acid group imparts acidic and potentially corrosive properties.[5] These compounds can cause skin and eye irritation or burns upon direct contact.[6]
-
Physical Form : As a solid powder, the primary risks during handling (such as weighing and transferring) are the generation and inhalation of airborne dust, as well as skin and eye contact.[7]
This assessment dictates that our personal protective equipment (PPE) strategy must provide a robust barrier against dermal, ocular, and respiratory exposure.
Core Directive: Your PPE Ensemble for Handling 2,3-diphenylquinoline-4-carboxylic Acid
The selection of PPE is not a matter of preference but a requirement based on risk assessment.[8] For 2,3-diphenylquinoline-4-carboxylic acid, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection: The Non-Negotiable Barrier
-
Requirement : At a minimum, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][9] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.
-
The Rationale : The powder form of this acid poses a significant risk of mechanical and chemical irritation to the eyes.[7] Analogs are known to cause serious eye irritation.[3][4]
-
Enhanced Protection : When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during vigorous mixing), a full-face shield must be worn in addition to safety goggles.[10] The face shield protects the entire face from splashes and is a critical secondary barrier.[11]
Skin and Body Protection: Preventing Dermal Exposure
-
Gloves :
-
Requirement : Wear chemical-resistant gloves, such as nitrile gloves.[12][13] Always inspect gloves for tears or punctures before use.
-
The Rationale : Quinoline derivatives can be absorbed through the skin, and related compounds are known skin irritants.[1][4] The carboxylic acid functional group also presents a risk of chemical irritation.[5]
-
Best Practices : Change gloves immediately if they become contaminated. Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.[14] Wash hands thoroughly after removing gloves.[3]
-
-
Laboratory Coat :
-
Requirement : A clean, fully buttoned laboratory coat made of a suitable material must be worn at all times.
-
The Rationale : This is your primary barrier against accidental spills and contact with contaminated surfaces.[6][11] It protects your personal clothing and skin.
-
Logistics : Contaminated lab coats should be professionally laundered and not taken home.[3]
-
-
Additional Protection :
Respiratory Protection: The Hierarchy of Controls
-
Primary Control - Engineering : The first and most effective line of defense against inhaling hazardous dust is to use engineering controls.[15] All handling of 2,3-diphenylquinoline-4-carboxylic acid powder must be performed inside a certified chemical fume hood or a ventilated balance enclosure. [5][13]
-
Secondary Control - PPE :
-
Requirement : When engineering controls are not feasible or as a supplementary measure during spill cleanup, respiratory protection is required. A NIOSH-approved N95 or higher-rated particulate respirator is recommended.[7][12]
-
The Rationale : Inhalation of fine chemical powders can cause respiratory tract irritation.[7] While specific data is lacking, a precautionary approach is necessary.
-
Operational Plan: PPE in Practice
The level of PPE required can be tiered based on the specific operation being performed. The following workflow provides guidance on making these critical decisions.
Diagram: PPE Selection Workflow
Table: Recommended PPE by Laboratory Task
| Task | Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Ventilation |
| Storage & Transport | Low | Safety Goggles | Nitrile Gloves | Lab Coat | General Lab Ventilation |
| Weighing/Transferring Powder | High (Dust) | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Mandatory: Chemical Fume Hood |
| Dissolving Solid | Medium (Splash) | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Solutions | Low (Splash) | Safety Goggles | Nitrile Gloves | Lab Coat | General Lab Ventilation |
| Spill Cleanup | High | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Apron | N95 Respirator |
| Waste Disposal | Medium | Safety Goggles | Nitrile Gloves | Lab Coat | General Lab Ventilation |
Logistical Plan: Donning, Doffing, and Disposal
The order in which you put on (don) and take off (doff) PPE is critical to prevent cross-contamination.[14]
Diagram: PPE Donning and Doffing Sequence
Disposal Plan
-
Contaminated PPE : All disposable PPE that has come into contact with 2,3-diphenylquinoline-4-carboxylic acid, such as gloves and paper towels used for cleanup, must be disposed of in a designated hazardous waste container.[13]
-
Empty Containers : Empty chemical containers should be triple-rinsed (if appropriate) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Follow your institution's specific guidelines for the disposal of chemically contaminated sharps and glassware.
-
Chemical Waste : All waste containing 2,3-diphenylquinoline-4-carboxylic acid must be collected in a clearly labeled, sealed hazardous waste container.[16] Never pour chemical waste down the drain.[16]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[17] Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for this or a closely related compound available for emergency responders.[18] Ensure that safety showers and eyewash stations are accessible and regularly tested.[5][16]
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Diphenylquinoxaline.
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). Green Chemistry Journal.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Omni-Safety.
- Strategies for Effective Chemical Management. (2024, May 15). Lab Manager.
- TCI Chemicals. (2025, November 7). Safety Data Sheet: 5,8-Dibromo-2,3-diphenylquinoxaline.
- TCI Chemicals. (2018, October 3). Safety Data Sheet: 2-Phenylquinoline-4-carboxylic Acid.
- Apollo Scientific. (2023, June 28). Safety Data Sheet: 2,3-Diphenylquinoxaline.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.).
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
- 8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
- PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
- Best practices for handling chemical reagents to prevent cross-contamin
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Loba Chemie. (n.d.). Safety Data Sheet: Quinoline for Synthesis.
- Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet: Quinoline.
- TCI Chemicals. (2025, July 4). Safety Data Sheet: 2,3-Diphenylquinoxaline.
- National Institutes of Health. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
- ChemicalBook. (2024, January 6). 2,3-DIPHENYLQUINOXALINE - Safety Data Sheet.
- ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
- PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
- University of California, Berkeley. (n.d.). Safe Storage of Chemicals.
- Fisher Scientific. (2024, February 2). Safety Data Sheet: 2,3-Diphenylquinoxaline.
- Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
- BASF. (2025, December 1). Safety Data Sheet: AGS (Dicarboxylic acids mixture).
- 3-BENZOYL-QUINOLINE-4-CARBOXYLIC ACID SDS. (n.d.). Chemical Safety.
- International Atomic Energy Agency. (n.d.). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. actylislab.com [actylislab.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 9. fishersci.com [fishersci.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. pps-essentials.co.uk [pps-essentials.co.uk]
- 12. falseguridad.com [falseguridad.com]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 15. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 16. Strategies for Effective Chemical Management | Lab Manager [labmanager.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. labmanageracademy.com [labmanageracademy.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
